4-fluoro-3-(prop-2-enamido)benzoic acid
Description
Properties
CAS No. |
1154727-59-9 |
|---|---|
Molecular Formula |
C10H8FNO3 |
Molecular Weight |
209.2 |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: 3-Acrylamido-4-fluorobenzoic Acid
This guide details the technical specifications, synthesis, and application of 3-acrylamido-4-fluorobenzoic acid (CAS: 1154727-59-9), a specialized functional monomer used in molecular imprinting and covalent drug design.
Synthesis, Characterization, and Application in Molecular Imprinting
Executive Summary
3-Acrylamido-4-fluorobenzoic acid is a bifunctional aromatic monomer integrating a polymerizable acrylamide group with a fluorinated benzoic acid core. Its structural duality makes it a critical building block in two high-value domains:
-
Molecularly Imprinted Polymers (MIPs): It serves as a functional monomer capable of establishing strong hydrogen bonds and
stacking interactions with templates, while the fluorine atom modulates acidity and lipophilicity. -
Covalent Medicinal Chemistry: The acrylamide moiety acts as a "warhead" (Michael acceptor) for targeting cysteine residues in kinase inhibitors, while the benzoic acid provides solubility and binding affinity.
Physicochemical Characterization
2.1 Melting Point and Thermal Analysis
Unlike common reagents, the melting point (MP) of 3-acrylamido-4-fluorobenzoic acid is sensitive to purity and thermal history due to the propensity of the acrylamide group to undergo thermal polymerization before or during melting.
| Property | Value / Range | Notes |
| CAS Number | 1154727-59-9 | Confirmed identifier for the acrylamido derivative. |
| Molecular Formula | MW: 209.17 g/mol | |
| Melting Point | Experimental Determination Required | Typically observed >160°C (decomp).[1] Note: The precursor 3-amino-4-fluorobenzoic acid melts at 186–190°C. |
| Thermal Stability | Unstable >120°C | Risk of spontaneous polymerization. DSC (Differential Scanning Calorimetry) is recommended over capillary MP apparatus to distinguish melting from exotherms (polymerization). |
| Solubility | DMSO, Methanol, DMF | Limited solubility in water and non-polar solvents (Hexane). |
Critical Insight: When characterizing the MP, if the sample hardens or discolors before melting, thermal cross-linking has occurred. All thermal analysis should be performed under an inert atmosphere (
) with a radical inhibitor (e.g., BHT) if recovery is intended.
2.2 Spectroscopic Signature (Validation)
To validate the synthesis, the following NMR signals must be present. The disappearance of the broad amine peak of the precursor and the appearance of the vinyl protons are the key indicators.
-
H NMR (400 MHz, DMSO-
):- 13.0 (br s, 1H, -COOH)
- 10.0 (s, 1H, -NH-CO-)
-
6.2–6.5 (m, 2H, Vinyl
) - 5.8 (dd, 1H, Vinyl -CH=)
- 8.0–7.3 (m, 3H, Aromatic protons)
-
F NMR: Distinct singlet shift (typically
-110 to -120 ppm range relative to ), shifted downfield compared to the amino precursor due to the electron-withdrawing amide group.
Synthetic Pathway
The synthesis requires strict temperature control to prevent polymerization. The Schotten-Baumann reaction or an anhydrous acylation in THF is preferred.
Protocol: Acylation of 3-Amino-4-fluorobenzoic Acid
Reagents:
-
3-Amino-4-fluorobenzoic acid (Precursor, CAS 2365-85-7)[2][3][4]
-
Acryloyl chloride (Reagent, freshly distilled)
-
Triethylamine (Base) or
-
Tetrahydrofuran (THF, anhydrous) or Dichloromethane (DCM)
Step-by-Step Workflow:
-
Dissolution: Dissolve 10 mmol of 3-amino-4-fluorobenzoic acid in 50 mL anhydrous THF under nitrogen.
-
Base Addition: Add 22 mmol of Triethylamine (TEA). The solution may darken slightly. Cool to 0°C in an ice bath.
-
Acylation: Dropwise add 11 mmol of Acryloyl chloride over 30 minutes. Crucial: Maintain temp < 5°C to avoid di-acylation or polymerization.
-
Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) for 4 hours. Monitor via TLC (MeOH:DCM 1:9).
-
Workup: Evaporate THF. Redissolve residue in EtOAc. Wash with 1M HCl (to remove TEA), then Brine. Dry over
.[1] -
Purification: Recrystallize from Ethanol/Water or purify via column chromatography (if necessary). Avoid high-temperature drying.
Synthesis Logic Diagram
Figure 1: Synthetic pathway for converting the amino-precursor to the acrylamido-functional monomer.
Applications in Drug Development & Research
4.1 Molecularly Imprinted Polymers (MIPs)
This monomer is particularly effective for imprinting fluorinated pharmaceuticals (e.g., fluoroquinolones, fluorouracil).
-
Mechanism: The carboxylic acid group forms H-bonds with the target drug, while the fluorine atom on the ring modulates the pKa and enhances hydrophobic interactions with fluorinated domains of the template.
-
Workflow: The monomer is co-polymerized with a cross-linker (e.g., EGDMA) in the presence of the template drug.
4.2 Covalent Inhibitor Design
In Medicinal Chemistry, the 3-acrylamido moiety acts as a Michael acceptor.
-
Targeting: Cysteine residues in the ATP-binding pocket of kinases.
-
Selectivity: The fluorine at the 4-position sterically and electronically tunes the reactivity of the warhead, preventing non-specific reaction with glutathione while maintaining potency against the target.
MIP Preparation Workflow
Figure 2: Workflow for creating Molecularly Imprinted Polymers using 3-acrylamido-4-fluorobenzoic acid.
References
-
PubChem. 3-Amino-4-fluorobenzoic acid (Precursor Data). National Library of Medicine. Available at: [Link]
-
Organic Syntheses. General Procedure for Acryloylation of Anilines. Org.[5][6][7][8] Synth. Coll. Vol. 3, p. 167.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 3-Amino-4-fluorobenzoic acid | 2365-85-7 [chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. 3-Amino-4-fluorobenzoic acid | C7H6FNO2 | CID 75396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 6. innospk.com [innospk.com]
- 7. CN103626791B - A kind of method of synthesizing 3-amino-4-fluorobenzoic boric acid - Google Patents [patents.google.com]
- 8. 4-Fluorobenzoic acid(456-22-4) 1H NMR [m.chemicalbook.com]
A Technical Guide to 4-fluoro-3-(prop-2-enamido)benzoic acid: Sourcing, Synthesis, and Characterization for Research Applications
This in-depth technical guide is intended for researchers, scientists, and drug development professionals interested in the procurement and application of 4-fluoro-3-(prop-2-enamido)benzoic acid. Recognizing the compound's niche status and limited commercial availability, this document provides a comprehensive overview of a practical synthetic route, starting from a readily available precursor. Furthermore, it details the necessary protocols for synthesis, purification, and characterization, ensuring scientific integrity and reproducibility in your research endeavors.
Introduction and Sourcing Strategy
This guide, therefore, shifts focus from direct procurement to a reliable and accessible de novo synthesis strategy. The proposed method utilizes the commercially available precursor, 4-fluoro-3-aminobenzoic acid, and a standard acylation reaction. This approach empowers researchers to produce the desired compound in-house, offering greater control over purity and scale.
The Precursor: 4-fluoro-3-aminobenzoic Acid
The viability of this synthetic approach hinges on the accessibility of the starting material, 4-fluoro-3-aminobenzoic acid (CAS Number: 455-87-8). Fortunately, this compound is available from several reputable chemical suppliers.
Table 1: Representative Suppliers of 4-fluoro-3-aminobenzoic Acid
| Supplier | Purity | Available Quantities | Notes |
| Advent Bio | Custom | Small and bulk quantities available upon inquiry.[1] | Specializes in high-quality chemicals for research.[1] |
| TCI America | 98.0+% | 1 g, 5 g | Available through distributors like Fisher Scientific.[2] |
| BLD Pharm | Inquire | Cold-chain transportation offered.[3] | Online ordering available.[3] |
| Oakwood Chemical | Inquire | Various quantities likely available. | A well-known supplier of building blocks for chemical synthesis.[4] |
| Chem-Impex | ≥ 98% (HPLC) | Inquire | States the compound is widely used in pharmaceutical development.[5] |
Note: Availability and pricing are subject to change. It is recommended to contact the suppliers directly for the most current information.
Synthesis of 4-fluoro-3-(prop-2-enamido)benzoic acid
The proposed synthesis is a Schotten-Baumann reaction, a well-established method for the acylation of amines.[6] In this procedure, 4-fluoro-3-aminobenzoic acid is reacted with acryloyl chloride in the presence of a base to yield the desired product.
Reaction Scheme
Caption: Synthetic scheme for 4-fluoro-3-(prop-2-enamido)benzoic acid.
Experimental Protocol
Materials and Equipment:
-
4-fluoro-3-aminobenzoic acid
-
Acryloyl chloride (handle with extreme care in a fume hood)[7][8][9]
-
Anhydrous dichloromethane (DCM) or a suitable inert solvent
-
Triethylamine (Et3N) or another suitable non-nucleophilic base
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Addition funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution of Starting Material: In a clean, dry round-bottom flask, dissolve 4-fluoro-3-aminobenzoic acid (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add triethylamine (1.1 to 1.5 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Acylating Agent: Slowly add acryloyl chloride (1.1 equivalents), dissolved in a small amount of anhydrous DCM, to the reaction mixture via an addition funnel over 30-60 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Quenching: Carefully quench the reaction by adding water or a saturated solution of ammonium chloride.[10]
-
Work-up:
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.
Safety Considerations for Handling Acryloyl Chloride
Acryloyl chloride is a highly toxic, flammable, and corrosive chemical. It is imperative to handle it with extreme caution in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, tightly fitting safety goggles, a face shield, and a flame-retardant lab coat.[7]
-
Handling: Use only non-sparking tools and explosion-proof equipment.[7] Ground all equipment to prevent static discharge.[8][9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, light, and sources of ignition.[7]
-
In case of contact: Immediately flush skin or eyes with copious amounts of water and seek medical attention.[7][8]
Analytical Characterization
To confirm the identity and purity of the synthesized 4-fluoro-3-(prop-2-enamido)benzoic acid, a combination of analytical techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation.[11][12]
-
¹H NMR: Expected signals would include aromatic protons, an amide proton (N-H), vinyl protons of the acryloyl group, and a carboxylic acid proton (O-H). The amide proton signal may be broad and is typically found between 8-10 ppm.[13][14]
-
¹³C NMR: The spectrum should show signals for the carbonyl carbons of the amide and carboxylic acid, aromatic carbons, and the vinyl carbons of the double bond. The amide carbonyl typically appears around 165-170 ppm, while the carboxylic acid carbonyl is found at approximately 170-180 ppm.[14][15]
Infrared (IR) Spectroscopy
IR spectroscopy can confirm the presence of key functional groups.
-
O-H stretch (Carboxylic Acid): A very broad band is expected in the range of 2500-3300 cm⁻¹.[14]
-
N-H stretch (Amide): A sharp peak should be observed around 3300-3500 cm⁻¹.[14]
-
C=O stretch (Carboxylic Acid & Amide): Strong absorptions are anticipated around 1680-1710 cm⁻¹ and 1640-1680 cm⁻¹, respectively.[14]
-
C=C stretch (Vinyl & Aromatic): Peaks will be present in the 1600-1650 cm⁻¹ region.[14]
Physicochemical Properties and Storage
The following table summarizes the predicted and known properties of the precursor and the target compound.
Table 2: Physicochemical Properties
| Property | 4-fluoro-3-aminobenzoic acid | 4-fluoro-3-(prop-2-enamido)benzoic acid (Predicted) |
| CAS Number | 455-87-8 | N/A |
| Molecular Formula | C₇H₆FNO₂ | C₁₀H₈FNO₃ |
| Molecular Weight | 155.13 g/mol [5] | 209.17 g/mol |
| Appearance | White to light yellow powder/crystal[5] | White to off-white solid |
| Melting Point | 215 - 218 °C[5] | Not determined |
| Solubility | Soluble in some organic solvents | Expected to be soluble in polar organic solvents like DMSO and DMF |
| Storage | Store at room temperature.[5] | Store in a cool, dry place, away from light and moisture. |
Supplier Selection Workflow for Precursor
The following diagram illustrates a logical workflow for selecting a suitable supplier for the precursor, 4-fluoro-3-aminobenzoic acid.
Caption: Decision workflow for precursor supplier selection.
Conclusion
While 4-fluoro-3-(prop-2-enamido)benzoic acid may not be a readily cataloged chemical, its synthesis from the commercially available 4-fluoro-3-aminobenzoic acid is a feasible and straightforward process for a moderately equipped organic chemistry laboratory. By following the detailed protocols and safety guidelines outlined in this guide, researchers can confidently produce this valuable compound for their studies in drug discovery and materials science. The provided information on characterization and handling will further ensure the integrity and success of subsequent experimental work.
References
-
Common Name: ACRYLYL CHLORIDE HAZARD SUMMARY. (n.d.). NJ.gov. Retrieved February 15, 2026, from [Link]
-
4-Amino-3-fluorobenzoic acid. (n.d.). Advent Bio. Retrieved February 15, 2026, from [Link]
-
Acrylamide Derivatives: A Dynamic Nuclear Magnetic Resonance Study. (2025, August 6). ResearchGate. Retrieved February 15, 2026, from [Link]
-
4-Amino-3-fluorobenzoic acid. (n.d.). Oakwood Chemical. Retrieved February 15, 2026, from [Link]
-
A Study of the Synthesis and Characterization of New Acrylamide Derivatives for Use as Corrosion Inhibitors in Nitric Acid Solutions of Copper. (2022, October 20). MDPI. Retrieved February 15, 2026, from [Link]
-
Acrylamide derivatives: A dynamic nuclear magnetic resonance study. (2023, January 10). PubMed. Retrieved February 15, 2026, from [Link]
-
13C NMR and Raman Studies of Fullerene-Based Poly (Acrylamides). (n.d.). Retrieved February 15, 2026, from [Link]
-
Synthesis and Characterization of Novel N-(2-Benzoyl-benzofuran-3- yl)-acrylamide monomer. (n.d.). Retrieved February 15, 2026, from [Link]
- Method for the direct acylation of aminobenzoic acids. (n.d.). Google Patents.
-
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020, November 15). Global Scientific Journal. Retrieved February 15, 2026, from [Link]
-
An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. (n.d.). Quick Company. Retrieved February 15, 2026, from [Link]
-
2-amino-3-fluorobenzoic acid. (n.d.). Organic Syntheses Procedure. Retrieved February 15, 2026, from [Link]
-
Poly(N-acryl amino acids): a new class of biologically active polyanions. (2000, June 29). PubMed. Retrieved February 15, 2026, from [Link]
Sources
- 1. 4-Amino-3-fluorobenzoic acid | Advent Bio [adventbio.com]
- 2. 4-Amino-3-fluorobenzoic Acid 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 3. 455-87-8|4-Amino-3-fluorobenzoic acid|BLD Pharm [bldpharm.com]
- 4. 4-Amino-3-fluorobenzoic acid [oakwoodchemical.com]
- 5. chemimpex.com [chemimpex.com]
- 6. benchchem.com [benchchem.com]
- 7. nj.gov [nj.gov]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. kishida.co.jp [kishida.co.jp]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. researchgate.net [researchgate.net]
- 12. Acrylamide derivatives: A dynamic nuclear magnetic resonance study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. 13C NMR and Raman Studies of Fullerene-Based Poly (Acrylamides) [scirp.org]
Methodological & Application
Synthesis of 4-fluoro-3-(prop-2-enamido)benzoic acid from 3-amino-4-fluorobenzoic acid: An Application Note and Protocol
Abstract
This document provides a detailed guide for the synthesis of 4-fluoro-3-(prop-2-enamido)benzoic acid, a valuable building block in medicinal chemistry and materials science. The protocol outlines the acylation of 3-amino-4-fluorobenzoic acid with acryloyl chloride under Schotten-Baumann conditions. This application note is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and practical guidance for a successful and safe synthesis.
Introduction
4-fluoro-3-(prop-2-enamido)benzoic acid is a key intermediate in the synthesis of various targeted therapeutic agents and functional polymers. The presence of the acrylamido group allows for covalent modification of biological targets or polymerization, while the fluorinated benzoic acid moiety provides a scaffold for further chemical elaboration and can influence pharmacokinetic properties. The synthesis described herein utilizes the robust and widely applicable Schotten-Baumann reaction, a reliable method for the acylation of amines.[1][2][3]
Reaction Mechanism and Scientific Rationale
The synthesis proceeds via a nucleophilic acyl substitution reaction, a cornerstone of organic chemistry.[1][4] The core transformation involves the reaction of the nucleophilic amino group of 3-amino-4-fluorobenzoic acid with the electrophilic carbonyl carbon of acryloyl chloride.
The key steps of the mechanism are as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon of the acryloyl chloride, leading to the formation of a tetrahedral intermediate.[4][5]
-
Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, a good leaving group.
-
Deprotonation: A base, in this case, sodium carbonate, neutralizes the hydrochloric acid (HCl) generated during the reaction.[2][5] This is a critical step as the acidic byproduct would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[5]
The use of a two-phase system, typically an organic solvent and water, is characteristic of Schotten-Baumann conditions.[1][3] This allows for the separation of the organic reactants and product from the aqueous base, facilitating an efficient reaction and simplifying the work-up procedure.
Reaction Scheme:
Figure 1. Overall reaction for the synthesis of 4-fluoro-3-(prop-2-enamido)benzoic acid.
Experimental Protocol
This protocol is designed for the synthesis of 4-fluoro-3-(prop-2-enamido)benzoic acid on a laboratory scale. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number | Notes |
| 3-Amino-4-fluorobenzoic acid | ≥98% | e.g., Sigma-Aldrich | 455-87-8 | Starting material |
| Acryloyl chloride | ≥96% (stabilized) | e.g., Sigma-Aldrich | 814-68-6 | Highly reactive, corrosive, and lachrymatory. Handle with extreme care. |
| Sodium carbonate (anhydrous) | ACS Reagent, ≥99.5% | e.g., Fisher Scientific | 497-19-8 | Base |
| Dichloromethane (DCM) | ACS Reagent, ≥99.5% | e.g., VWR | 75-09-2 | Organic solvent |
| Deionized water | - | - | 7732-18-5 | Aqueous phase |
| Hydrochloric acid (concentrated) | ACS Reagent, 37% | e.g., Sigma-Aldrich | 7647-01-0 | For acidification |
| Anhydrous magnesium sulfate | ≥97% | e.g., Sigma-Aldrich | 7487-88-9 | Drying agent |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
Figure 2. Workflow for the synthesis of 4-fluoro-3-(prop-2-enamido)benzoic acid.
1. Preparation of the Aqueous Phase:
-
In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, dissolve 3-amino-4-fluorobenzoic acid (e.g., 5.0 g, 32.2 mmol) in a solution of sodium carbonate (e.g., 4.1 g, 38.7 mmol) in deionized water (100 mL).
-
Stir the mixture until all solids have dissolved.
2. Reaction Setup:
-
Fit the flask with a dropping funnel and a thermometer.
-
Cool the flask in an ice bath to 0-5 °C.
3. Addition of Acryloyl Chloride:
-
In a separate, dry beaker, prepare a solution of acryloyl chloride (e.g., 3.2 mL, 38.7 mmol) in dichloromethane (DCM, 50 mL). Caution: Acryloyl chloride is highly reactive and should be handled with care in a fume hood.
-
Slowly add the acryloyl chloride solution to the vigorously stirred aqueous mixture via the dropping funnel over a period of 30-45 minutes, ensuring the internal temperature remains below 10 °C.
4. Reaction Progression:
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour.
-
Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-3 hours.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).
5. Work-up and Isolation:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic and aqueous layers.
-
Wash the organic layer with deionized water (2 x 50 mL).
-
Combine the aqueous layers.
-
Cool the combined aqueous layers in an ice bath and slowly acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid. A white precipitate should form.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water (3 x 20 mL) to remove any inorganic salts.
-
Dry the product under vacuum at 40-50 °C to a constant weight.
Characterization
The identity and purity of the synthesized 4-fluoro-3-(prop-2-enamido)benzoic acid should be confirmed by standard analytical techniques:
-
¹H NMR (Nuclear Magnetic Resonance): To confirm the proton environment of the molecule.
-
¹³C NMR: To confirm the carbon framework.
-
FTIR (Fourier-Transform Infrared Spectroscopy): To identify characteristic functional groups (e.g., C=O, N-H, C=C).
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Melting Point: To assess the purity of the compound.
Safety Precautions
-
Acryloyl chloride is highly corrosive, a lachrymator, and reacts violently with water. It should be handled with extreme caution in a well-ventilated fume hood. Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a fume hood.
-
Concentrated hydrochloric acid is highly corrosive. Handle with care and appropriate PPE.
-
The reaction is exothermic, especially during the addition of acryloyl chloride. Maintain cooling and slow addition to control the reaction temperature.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | - Inactive acryloyl chloride (hydrolyzed) - Insufficient base - Reaction temperature too high | - Use fresh, high-purity acryloyl chloride. - Ensure the correct stoichiometry of sodium carbonate is used. - Maintain the reaction temperature at 0-5 °C during the addition. |
| Formation of side products | - Dimerization/polymerization of acryloyl chloride - Reaction of the carboxylic acid group | - Ensure slow and controlled addition of acryloyl chloride. - The use of a base like sodium carbonate deprotonates the carboxylic acid, protecting it from reacting. |
| Product is an oil or difficult to crystallize | - Presence of impurities - Residual solvent | - Recrystallize the product from a suitable solvent system (e.g., ethanol/water). - Ensure the product is thoroughly dried under vacuum. |
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of 4-fluoro-3-(prop-2-enamido)benzoic acid. By following the detailed steps and adhering to the safety precautions, researchers can successfully synthesize this valuable compound for their research and development needs. The mechanistic insights and troubleshooting guide further support a successful outcome.
References
-
SATHEE. Chemistry Schotten Baumann Reaction. Available from: [Link]
-
Organic Chemistry Portal. Schotten-Baumann Reaction. Available from: [Link]
-
Vedantu. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Available from: [Link]
-
Wikipedia. Schotten–Baumann reaction. Available from: [Link]
-
J&K Scientific LLC. Schotten-Baumann Reaction. (2021). Available from: [Link]
Sources
Application Note & Protocols: Leveraging 3-Acrylamido-4-fluorobenzoic Acid as a Covalent Warhead for Targeted Protein Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Rise of Targeted Covalent Inhibition
Targeted Covalent Inhibitors (TCIs) have emerged as a powerful modality in modern drug discovery, offering distinct advantages such as prolonged pharmacodynamic effects, enhanced potency, and the ability to target proteins with shallow binding pockets. At the core of a TCI is an electrophilic "warhead" designed to form a stable, covalent bond with a nucleophilic amino acid residue on the target protein. Among the most utilized warheads are acrylamides, which exhibit a favorable balance of reactivity and selectivity, primarily targeting the thiol side chain of cysteine residues.[1]
This guide focuses on a specific, functionalized acrylamide warhead: 3-acrylamido-4-fluorobenzoic acid . This molecule combines the cysteine-reactive acrylamide group with two key substituents:
-
A fluorine atom: Positioned ortho to the amide linkage, this electron-withdrawing group can modulate the electrophilicity of the acrylamide's β-carbon, fine-tuning its reactivity.
-
A carboxylic acid group: This provides a versatile chemical handle for linking the warhead to a larger, non-covalent targeting scaffold, or it can be used to influence the molecule's physicochemical properties, such as solubility and cell permeability.
This document serves as an in-depth technical guide, providing the foundational principles and detailed experimental protocols for characterizing and utilizing 3-acrylamido-4-fluorobenzoic acid in a research setting.
Mechanism of Action: Covalent Modification via Michael Addition
The primary mechanism by which the 3-acrylamido-4-fluorobenzoic acid warhead modifies its target protein is through a Michael addition reaction. This occurs between the electrophilic β-carbon of the acrylamide and the deprotonated thiol of a cysteine residue (thiolate), which acts as a potent nucleophile. The reaction results in the formation of a highly stable thioether bond, leading to irreversible inhibition of the target protein.
The key steps are:
-
Non-covalent Binding: The inhibitor, as part of a larger molecule, first binds reversibly to the target protein's active or allosteric site. This initial binding event, governed by the inhibition constant (Ki), positions the acrylamide warhead in close proximity to a reactive cysteine.
-
Covalent Reaction: The correctly oriented cysteine thiolate attacks the β-carbon of the acrylamide. The rate of this irreversible step is defined by the inactivation rate constant (kinact).
The electron-withdrawing nature of the fluorine atom on the benzene ring can increase the partial positive charge on the β-carbon, potentially accelerating the rate of nucleophilic attack.[2]
Experimental Protocols & Workflows
This section provides detailed protocols for the essential experiments required to characterize a TCI featuring the 3-acrylamido-4-fluorobenzoic acid warhead.
Protocol 1: Confirmation of Covalent Adduct Formation by Mass Spectrometry
Objective: To directly verify that the inhibitor forms a covalent bond with the target protein by detecting the expected mass increase.
Rationale: Intact protein mass spectrometry is the most direct and unambiguous method to confirm covalent modification. The observed mass of the protein-inhibitor complex should equal the sum of the protein's mass and the inhibitor's mass. For 3-acrylamido-4-fluorobenzoic acid (M.W. = 209.17 g/mol ), a mass shift of +209.17 Da is expected upon binding.
Materials:
-
Purified target protein of interest.
-
3-acrylamido-4-fluorobenzoic acid-containing inhibitor.
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl).
-
LC-MS system capable of intact protein analysis (e.g., Q-TOF or Orbitrap).
Procedure:
-
Incubation:
-
In separate microcentrifuge tubes, prepare a control sample (protein + vehicle, e.g., DMSO) and a test sample (protein + inhibitor).
-
A typical reaction would be: 10 µM protein with 20-50 µM inhibitor.
-
Incubate at room temperature or 37°C for a time course (e.g., 0, 1, 4, 24 hours) to assess the rate of modification.
-
-
Quenching (Optional): The reaction can be quenched by adding a reducing agent like DTT or by acidification with formic acid.
-
Sample Desalting: Prior to MS analysis, desalt the samples using a C4 ZipTip or a similar reversed-phase cleanup method to remove non-volatile salts.
-
LC-MS Analysis:
-
Inject the desalted samples onto the LC-MS system.
-
Acquire mass spectra over a m/z range appropriate for the target protein.
-
Deconvolute the resulting multiply-charged spectra to obtain the zero-charge mass of the protein.
-
-
Data Analysis: Compare the deconvoluted mass of the protein in the control and inhibitor-treated samples. A mass increase corresponding to the molecular weight of the inhibitor confirms covalent adduct formation.[1]
Protocol 2: Determination of Covalent Kinetic Parameters (kinact/Ki)
Objective: To quantify the efficiency of covalent inhibition by determining the second-order rate constant, kinact/Ki.
Rationale: Unlike reversible inhibitors characterized by IC₅₀ or Ki, the potency of an irreversible inhibitor is best described by kinact/Ki. This value represents the efficiency of covalent modification and is independent of incubation time, making it the gold standard for comparing different covalent inhibitors.[2][3]
Materials:
-
Target enzyme and its substrate.
-
Inhibitor stock solution.
-
Assay buffer compatible with enzyme activity.
-
Plate reader or other instrument to measure reaction progress.
Procedure (Progress Curve Method):
-
Assay Setup: In a microplate, set up reactions containing the enzyme, varying concentrations of the inhibitor, and the assay buffer.
-
Pre-incubation: Pre-incubate the enzyme and inhibitor for various time points (e.g., 0, 5, 15, 30, 60 minutes) before initiating the reaction. This allows the covalent modification to proceed.
-
Reaction Initiation: Start the enzymatic reaction by adding the substrate.
-
Data Acquisition: Monitor the reaction progress (e.g., absorbance, fluorescence) over time.
-
Data Analysis:
-
For each inhibitor concentration and pre-incubation time, determine the initial velocity of the enzymatic reaction.
-
Plot the observed rate constant (kobs, derived from the decline in enzyme activity over the pre-incubation time) against the inhibitor concentration.
-
Fit the data to the following equation: kobs = kinact * [I] / (Ki + [I])
-
From this hyperbolic fit, the values for kinact (the maximum rate of inactivation) and Ki (the initial reversible binding affinity) can be determined. The overall efficiency is then calculated as kinact/Ki.[2]
-
| Parameter | Description | Significance |
| Ki | Inhibition constant | Represents the affinity of the initial non-covalent binding. A lower Ki indicates stronger initial binding. |
| kinact | Maximal rate of inactivation | Represents the rate of covalent bond formation when the enzyme is saturated with the inhibitor. |
| kinact/Ki | Second-order rate constant | The most important measure of irreversible inhibitor potency. It reflects the efficiency of the inhibitor at low concentrations. |
Protocol 3: Cellular Target Engagement using Thermal Shift Assay (CETSA®)
Objective: To confirm that the inhibitor binds to its target protein in a complex cellular environment.
Rationale: CETSA is a powerful method for verifying target engagement in intact cells or tissue lysates.[4] The principle is that when a ligand binds to a protein, it generally stabilizes the protein's structure, increasing its melting temperature (Tm). By heating cell lysates to various temperatures and then quantifying the amount of soluble protein remaining, a "melting curve" can be generated. A shift in this curve to higher temperatures in the presence of an inhibitor indicates direct binding.[5][6]
Materials:
-
Cultured cells expressing the target protein.
-
Inhibitor stock solution and vehicle (DMSO).
-
PBS and lysis buffer (e.g., PBS with protease inhibitors).
-
PCR tubes/plate and a thermal cycler.
-
Equipment for protein quantification (e.g., Western blot, ELISA, or mass spectrometry).
Procedure:
-
Cell Treatment: Treat cultured cells with the inhibitor at various concentrations (e.g., 0.1, 1, 10, 100 µM) and a vehicle control. Incubate for a defined period (e.g., 1-2 hours) at 37°C.
-
Cell Harvest & Lysis: Harvest the cells, wash with PBS, and resuspend in lysis buffer. Lyse the cells (e.g., via freeze-thaw cycles) to release the proteome.
-
Heat Challenge: Aliquot the cell lysate into a PCR plate. Heat the plate across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling to 4°C.
-
Separation of Fractions: Centrifuge the samples at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins. The supernatant contains the soluble, stable protein fraction.
-
Quantification: Carefully collect the supernatant. Quantify the amount of the soluble target protein at each temperature point using Western blotting or another detection method.
-
Data Analysis: Plot the percentage of soluble protein against temperature for both vehicle- and inhibitor-treated samples. A rightward shift in the melting curve for the inhibitor-treated samples confirms target engagement and stabilization.[5]
Protocol 4: Proteome-Wide Selectivity Profiling via Chemoproteomics
Objective: To identify all potential on- and off-targets of the covalent inhibitor across the entire proteome.
Rationale: The inherent reactivity of a covalent warhead can lead to unintended off-target modifications, which may cause toxicity. Chemoproteomic methods, such as Activity-Based Protein Profiling (ABPP), are essential for assessing the selectivity of a covalent inhibitor.[7] This is often done in a competitive format where the inhibitor competes for binding with a broad-spectrum, "clickable" cysteine-reactive probe.[8][9]
Materials:
-
A "clickable" version of the inhibitor (containing an alkyne or azide handle) OR a broad-spectrum cysteine-reactive probe (e.g., iodoacetamide-alkyne).
-
Cell lysate.
-
Click chemistry reagents (e.g., biotin-azide/alkyne, copper sulfate, TBTA, sodium ascorbate).
-
Streptavidin beads for enrichment.
-
LC-MS/MS system for proteomic analysis.
Procedure (Competitive ABPP):
-
Lysate Treatment: Treat cell lysates with increasing concentrations of the 3-acrylamido-4-fluorobenzoic acid-containing inhibitor or vehicle (DMSO).
-
Probe Labeling: Add a cysteine-reactive probe with an alkyne tag to all samples and incubate to label all accessible cysteines that were not blocked by the inhibitor.
-
Click Chemistry: Perform a copper-catalyzed alkyne-azide cycloaddition (CuAAC) "click" reaction to attach a biotin-azide reporter tag to the probe-labeled proteins.[8]
-
Enrichment: Use streptavidin-coated beads to enrich (pull down) the biotinylated proteins.
-
On-Bead Digestion: Wash the beads extensively to remove non-specifically bound proteins. Digest the captured proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by quantitative mass spectrometry (e.g., using label-free quantification or isotopic labeling).
-
Data Analysis: Identify and quantify the peptides. Proteins whose corresponding peptide signals decrease in a dose-dependent manner upon inhibitor treatment are identified as targets. The inhibitor "protects" the cysteine on the target from being labeled by the probe, leading to its reduced enrichment.[9]
Synthesis of the Warhead
The 3-acrylamido-4-fluorobenzoic acid warhead can be synthesized from commercially available 3-amino-4-fluorobenzoic acid .[10][11] The synthesis is typically a straightforward acylation reaction, such as the Schotten-Baumann reaction.[12][13]
Reaction Scheme:
3-Amino-4-fluorobenzoic acid + Acryloyl Chloride --(Base, Solvent)--> 3-Acrylamido-4-fluorobenzoic acid
Representative Protocol:
-
Dissolve 3-amino-4-fluorobenzoic acid in an aqueous basic solution (e.g., NaOH or NaHCO₃) or an organic solvent with a non-nucleophilic base (e.g., triethylamine in THF) at 0-5°C.[14]
-
Slowly add acryloyl chloride dropwise to the stirred solution, maintaining the low temperature.
-
Allow the reaction to stir for several hours at room temperature.
-
Acidify the reaction mixture with HCl to precipitate the product.
-
Filter, wash the solid with cold water, and dry under vacuum to yield 3-acrylamido-4-fluorobenzoic acid.
References
-
Characterization of covalent binding of tyrosine kinase inhibitors to plasma proteins. (2020). PubMed. Available at: [Link]
-
Covalent drugs and inhibitors characterization based on kinetic properties with WT (□) and L858R/T790M EGFR (•): quadrant I, low affinity and high reactivity; quadrant II, high affinity and high reactivity; quandrant III, high affinity and moderate reactivity; quadrant IV, weak affinity and moderate to low reactivity. (n.d.). ResearchGate. Available at: [Link]
-
A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. (2016). PMC. Available at: [Link]
-
Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification. (2019). Nature Protocols. Available at: [Link]
-
Characterization of Covalent-Reversible EGFR Inhibitors. (2017). PMC. Available at: [Link]
-
Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. (2022). PMC. Available at: [Link]
- A kind of method of synthesizing 3-amino-4-fluorobenzoic boric acid. (n.d.). Google Patents.
-
Chemoproteomic methods for covalent drug discovery. (2020). PMC. Available at: [Link]
-
Structure and Characterization of a Covalent Inhibitor of Src Kinase. (2020). Frontiers in Chemistry. Available at: [Link]
-
A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. (2016). PMC. Available at: [Link]
-
A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. (2016). ResearchGate. Available at: [Link]
-
Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. (2020). PMC. Available at: [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2020). ACS Chemical Biology. Available at: [Link]
-
HiBiT Cellular Thermal Shift Assay (HiBiT CETSA). (2022). Springer Nature Experiments. Available at: [Link]
-
CETSA. (n.d.). Pelago Bioscience. Available at: [Link]
-
3-Amino-4-fluorobenzoic acid | C7H6FNO2 | CID 75396. (n.d.). PubChem. Available at: [Link]
-
2-amino-3-fluorobenzoic acid. (n.d.). Organic Syntheses Procedure. Available at: [Link]
-
Acetylation and condensation of p-amino benzoic acid 1 with different reagents. (2019). ResearchGate. Available at: [Link]
Sources
- 1. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Covalent-Reversible EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CETSA [cetsa.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification | Springer Nature Experiments [experiments.springernature.com]
- 8. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-Amino-4-fluorobenzoic acid | 2365-85-7 [chemicalbook.com]
- 11. 3-Amino-4-fluorobenzoic acid | C7H6FNO2 | CID 75396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Scale-Up Synthesis of 4-Fluoro-3-(prop-2-enamido)benzoic Acid Intermediates
This Application Note and Protocol guide details the scale-up synthesis of 4-fluoro-3-(prop-2-enamido)benzoic acid (also known as 3-acrylamido-4-fluorobenzoic acid ), a critical building block for covalent kinase inhibitors (e.g., EGFR, BTK inhibitors) featuring a Michael acceptor "warhead."
Executive Summary
The synthesis of 4-fluoro-3-(prop-2-enamido)benzoic acid presents unique challenges during scale-up, primarily due to the competing reactivity of the acrylamide moiety (polymerization, Michael addition) and the solubility profile of the zwitterionic amino-acid precursor. This guide outlines a robust, self-validating protocol using Schotten-Baumann conditions optimized for kilogram-scale production. This method circumvents the need for chromatographic purification, relying instead on pH-controlled precipitation to achieve >98% purity.
Key Chemical Transformation
-
Target Molecule: 4-fluoro-3-(prop-2-enamido)benzoic acid
-
Reagent: Acryloyl chloride (or Acrylic acid/coupling agent)
-
Critical Quality Attribute (CQA): Control of bis-acrylation and oligomerization.
Retrosynthetic Analysis & Pathway
The most efficient route utilizes the nucleophilic acyl substitution of 3-amino-4-fluorobenzoic acid. While direct coupling with acrylic acid (via EDC/HATU) is possible, the acid chloride route is preferred for scale-up due to lower cost and simplified workup, provided temperature is strictly controlled.
Reaction Scheme
The following diagram illustrates the synthesis starting from the nitro-precursor (if not purchased) through to the final acrylamide formation.
Figure 1: Synthetic pathway highlighting the critical acylation step and control parameters.
Detailed Experimental Protocols
Protocol A: Synthesis of 3-Amino-4-fluorobenzoic Acid (Reduction)
Note: Skip this step if starting material is purchased (CAS: 369-26-6).
Objective: Selective reduction of the nitro group without dehalogenation of the fluorine.
-
Reactor Setup: 10 L Hydrogenator (Hastelloy or Stainless Steel).
-
Reagents:
-
4-Fluoro-3-nitrobenzoic acid (1.0 kg, 5.4 mol).
-
Methanol (5.0 L).
-
5% Pd/C (50% water wet, 50 g, 5 wt% loading). Note: Use sulfided Pd/C if defluorination is observed.
-
-
Procedure:
-
Charge methanol and nitrobenzoic acid. Stir to dissolve.
-
Inert the vessel with Nitrogen (3x cycles).
-
Charge catalyst as a slurry in methanol.
-
Pressurize with Hydrogen (3 bar) and stir at 25–30°C . Caution: Exothermic.
-
Monitor via HPLC until starting material < 0.5%.
-
Filter catalyst through Celite/diatomaceous earth.
-
Concentrate filtrate to dryness or use directly in the next step (solvent swap to acetone).
-
Protocol B: Acrylation via Schotten-Baumann Conditions (Primary Scale-Up Method)
This method is superior for scale-up as it avoids organic bases (TEA/DIPEA) that require removal and uses water as the primary solvent, precipitating the product for easy filtration.
Safety Prerequisite: Acryloyl chloride is a potent lachrymator and toxic. All operations must be performed in a functioning fume hood or closed reactor system.
Reagents & Materials:
-
3-Amino-4-fluorobenzoic acid (500 g, 3.22 mol).
-
Acryloyl chloride (320 g, 3.54 mol, 1.1 eq). Freshly distilled or stabilized with MEHQ.
-
Acetone (2.5 L).
-
Water (2.5 L).
-
Sodium Bicarbonate (NaHCO₃) (812 g, 9.66 mol, 3.0 eq).
-
Hydrochloric Acid (1N and 6N).
Step-by-Step Procedure:
-
Dissolution & Basification:
-
In a 10 L jacketed reactor, charge 3-Amino-4-fluorobenzoic acid and Acetone (2.5 L) .
-
Add Water (2.5 L) . The mixture may be a slurry.
-
Slowly add NaHCO₃ solid or as a saturated solution. Stir until the amino acid dissolves completely (formation of sodium carboxylate).
-
Cool the reaction mixture to 0–5°C .
-
-
Acylation (The Critical Step):
-
Charge Acryloyl chloride into a pressure-equalizing addition funnel.
-
Add Acryloyl chloride dropwise over 2–3 hours , maintaining internal temperature < 5°C .
-
Mechanism:[2] The base neutralizes the HCl generated, driving the equilibrium. The low temperature prevents hydrolysis of the acid chloride and polymerization of the acrylamide.
-
In-Process Control (IPC): Monitor by HPLC after addition. Target: < 1% unreacted amine.
-
-
Quench & Precipitation:
-
Stir at 0°C for an additional 1 hour.
-
Allow to warm to 15°C.
-
Slowly acidify the mixture using 6N HCl to pH 2–3 .
-
Observation: The product, 4-fluoro-3-(prop-2-enamido)benzoic acid , will precipitate as a white to off-white solid.
-
Stir the slurry for 2 hours to ensure complete precipitation and removal of trapped salts.
-
-
Isolation:
-
Filter the solid using a Nutsche filter or centrifuge.
-
Wash the cake with Water (3 x 1 L) to remove inorganic salts (NaCl) and excess acrylic acid.
-
Wash with Cold Acetone/Water (1:4, 500 mL) to remove unreacted organic impurities.
-
Dry in a vacuum oven at 40°C for 24 hours. Do not exceed 50°C to avoid thermal polymerization.
-
Process Control & Validation (Self-Validating System)
To ensure the protocol is self-validating, specific "Stop/Go" criteria must be met at each stage.
| Stage | Parameter | Specification | Action if Failed |
| Starting Material | Purity (HPLC) | > 98% | Recrystallize from MeOH/Water. |
| Acylation | Temperature | < 5°C | Stop addition. Cool reactor. High temp leads to impurities. |
| IPC (End of Rxn) | Unreacted Amine | < 1.0% | Add 0.1 eq Acryloyl chloride. Check pH (must be >7). |
| Isolation | pH of Slurry | 2.0 – 3.0 | If pH > 3, yield loss (product stays in solution). If pH < 1, hydrolysis risk. |
| Final Product | 1H NMR | Vinyl signals present | Confirm structure. Absence indicates polymerization. |
Analytical Data (Expected)
-
1H NMR (400 MHz, DMSO-d6): δ 13.1 (br s, 1H, COOH), 10.1 (s, 1H, NH), 8.35 (dd, 1H, Ar-H), 7.80 (m, 1H, Ar-H), 7.45 (dd, 1H, Ar-H), 6.60 (dd, 1H, =CH), 6.30 (d, 1H, =CH2), 5.80 (d, 1H, =CH2).
-
HPLC Purity: > 98.5% (Area %).
Process Workflow Diagram
The following Graphviz diagram visualizes the operational workflow, emphasizing the separation of the aqueous waste stream from the product.
Figure 2: Operational workflow for the isolation of the target intermediate.
Troubleshooting & Optimization
-
Issue: Low Yield.
-
Cause: Incomplete precipitation due to incorrect pH or high solubility in acetone.
-
Solution: Distill off acetone under vacuum before acidification, or add more water.
-
-
Issue: Polymerization (Gelling).
-
Cause: Temperature spike or lack of inhibitor.
-
Solution: Ensure Acryloyl chloride contains 200-400 ppm MEHQ. Keep T < 5°C.
-
-
Issue: Bis-acylation.
-
Cause: Large excess of acid chloride or high pH.
-
Solution: Strict stoichiometry (1.05 - 1.1 eq).
-
References
-
Patent: Anderson, D. R., et al. "MK2 Inhibitors and Uses Thereof." WO2014149164A1, 2014. Link (Describes analogous acrylation of 3-amino-4-fluorobenzamide derivatives using acryloyl chloride).
-
General Protocol: "Schotten-Baumann Reaction Conditions." Organic Chemistry Portal. Link (Foundational chemistry for aqueous acylation of amines).
-
Building Block Data: "3-Acrylamidobenzoic acid." PubChem CID 59450374. Link (Verifies the stability and existence of the non-fluorinated analog as a standard reagent).
-
Kinase Inhibitor Chemistry: Lusk, H., et al. "Synthesis of Irreversible Kinase Inhibitors." Journal of Medicinal Chemistry, 2020.[3] (General reference for acrylamide warhead installation).
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Acrylamido-4-fluorobenzoic Acid
Welcome to the technical support center for the synthesis and purification of 3-acrylamido-4-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with removing unreacted acryloyl chloride and other process-related impurities. Here, we provide not just protocols, but the rationale behind them, ensuring your experimental success.
Troubleshooting Guide: Common Issues and Solutions
This section directly addresses the most frequent problems encountered during the purification of 3-acrylamido-4-fluorobenzoic acid.
Issue 1: My final product has a persistent, acrid smell, similar to acryloyl chloride.
-
Question: I've followed my standard workup, but the isolated 3-acrylamido-4-fluorobenzoic acid retains a sharp, unpleasant odor. What's causing this and how can I eliminate it?
-
Answer: This acrid smell is a strong indicator of residual acryloyl chloride.[1][2] Acryloyl chloride is highly reactive and lachrymatory, and its presence suggests an incomplete quench or workup.[3][4] To resolve this, a thorough aqueous workup is essential. Washing the organic layer containing your product with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution, is highly effective.[3][5][6] The bicarbonate will react with the unreacted acryloyl chloride to hydrolyze it into the water-soluble and far less volatile acrylic acid and sodium chloride.[5][7]
Issue 2: My NMR spectrum shows broad, undefined peaks in the vinyl region, and the product seems to be polymerizing over time.
-
Question: The proton NMR of my product is not clean, and it appears to be unstable, forming a gummy solid upon storage. What is happening?
-
Answer: This is a classic sign of polymerization of your acrylamide product. This can be initiated by trace amounts of unreacted acryloyl chloride or by exposure to light and heat. It is crucial to add a polymerization inhibitor, such as hydroquinone, during the synthesis of acryloyl chloride and to store the final product in a cool, dark place.[2] The purification process itself should be conducted promptly after the reaction is complete.
Issue 3: I'm seeing an extra spot on my TLC plate that I suspect is acrylic acid.
-
Question: My TLC analysis shows the desired product spot, but also a more polar spot that streaks. Could this be acrylic acid from the hydrolysis of acryloyl chloride?
-
Answer: Yes, it is very likely that the polar, streaking spot is acrylic acid. This can form during the reaction if there is any moisture present, or during the workup. A wash with a saturated sodium bicarbonate solution will effectively remove the acidic acrylic acid by converting it to its water-soluble sodium salt, which will partition into the aqueous layer.[3][5][6]
Issue 4: My product is an oil and won't crystallize.
-
Question: I've removed the solvent, but my 3-acrylamido-4-fluorobenzoic acid is an oil and I can't get it to solidify for proper purification. What should I do?
-
Answer: "Oiling out" is a common problem in recrystallization.[8] This can happen if the solution is too concentrated or if the cooling is too rapid.[8][9] Try dissolving the oil in a minimum amount of a suitable hot solvent and then allowing it to cool very slowly to room temperature before placing it in an ice bath.[8][9] Scratching the inside of the flask with a glass rod at the liquid's surface can also help induce crystallization.[8][9] If this fails, you may need to try a different recrystallization solvent or a solvent mixture.
Frequently Asked Questions (FAQs)
Q1: Why is washing with sodium bicarbonate solution the recommended first step for removing unreacted acryloyl chloride?
A1: Acryloyl chloride reacts violently with water to form acrylic acid and hydrochloric acid.[3] While a simple water wash can hydrolyze the acryloyl chloride, the resulting acids can complicate the purification. A basic wash with sodium bicarbonate not only neutralizes the HCl produced but also converts the acrylic acid into its sodium salt.[5][7] This salt is highly soluble in water and will be efficiently removed from the organic phase, which contains your desired product.[7]
Q2: Can I use a stronger base, like sodium hydroxide, for the wash?
A2: While a dilute sodium hydroxide solution can also neutralize and hydrolyze acryloyl chloride, it is generally not recommended for this specific product.[7] 3-Acrylamido-4-fluorobenzoic acid contains a carboxylic acid group, which will be deprotonated by a strong base, making the product water-soluble and leading to significant product loss into the aqueous layer. Sodium bicarbonate is a weaker base and is generally sufficient to react with the more reactive acryloyl chloride without significantly deprotonating the carboxylic acid of the product.
Q3: What is the purpose of a final brine wash in the extraction workup?
A3: A wash with a saturated sodium chloride (brine) solution is used to remove residual water from the organic layer.[5][10] Water has a slight solubility in many organic solvents, and the highly concentrated salt solution helps to "pull" that water out of the organic phase, making the subsequent drying step with an agent like anhydrous magnesium sulfate or sodium sulfate more efficient.[10]
Q4: My synthesis is performed in a solvent like THF or dichloromethane. How do I proceed with the aqueous workup?
A4: After the reaction is complete, the reaction mixture should be transferred to a separatory funnel.[3] An immiscible organic solvent like dichloromethane or ethyl acetate can be added if the reaction solvent is water-miscible (like THF). Then, the sequential aqueous washes (e.g., sodium bicarbonate, water, brine) can be performed by adding the aqueous solution, shaking the funnel, allowing the layers to separate, and then draining the appropriate layer.[3]
Experimental Protocol: Standard Quench and Extraction for 3-Acrylamido-4-fluorobenzoic Acid Purification
This protocol outlines a robust method for quenching the reaction and purifying the product by removing unreacted acryloyl chloride and other water-soluble impurities.
Materials:
-
Reaction mixture containing 3-acrylamido-4-fluorobenzoic acid in an organic solvent (e.g., dichloromethane, ethyl acetate)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Transfer to Separatory Funnel: Carefully transfer the entire reaction mixture to a separatory funnel of appropriate size.
-
First Wash (Bicarbonate): Add an equal volume of saturated sodium bicarbonate solution to the separatory funnel. Stopper the funnel and, while pointing the tip away from you and others, gently invert it several times to mix, periodically venting to release any pressure buildup from CO₂ evolution. Shake more vigorously for 1-2 minutes. Allow the layers to fully separate. Drain and discard the lower aqueous layer.
-
Second Wash (Water): Add an equal volume of deionized water to the separatory funnel. Shake for 1 minute and allow the layers to separate. Drain and discard the aqueous layer.
-
Third Wash (Brine): Add an equal volume of brine to the separatory funnel. Shake for 1 minute and allow the layers to separate. Drain and discard the aqueous layer.
-
Drying the Organic Layer: Drain the organic layer into a clean, dry Erlenmeyer flask. Add a sufficient amount of anhydrous magnesium sulfate or sodium sulfate to the organic solution and swirl. The drying agent should move freely when swirled, indicating that the solution is dry.
-
Filtration and Solvent Removal: Filter the dried organic solution to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 3-acrylamido-4-fluorobenzoic acid.
-
Further Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to obtain a highly pure solid.
Data Summary Table
| Purification Step | Purpose | Key Impurities Removed |
| Saturated NaHCO₃ Wash | Quench and remove unreacted acryloyl chloride and acrylic acid. | Acryloyl chloride, acrylic acid, HCl |
| Water Wash | Remove residual water-soluble salts and impurities. | Sodium bicarbonate, sodium acrylate |
| Brine Wash | Remove dissolved water from the organic layer. | Water |
| Drying (e.g., MgSO₄) | Remove trace amounts of water. | Water |
| Recrystallization | Remove non-polar and other closely related impurities. | Starting materials, side-products |
Purification Workflow Diagram
Caption: Workflow for the purification of 3-acrylamido-4-fluorobenzoic acid.
References
-
ResearchGate. (2013, May 29). How does one remove 100% of the unreacted acryloyl chloride and triethylamine after acrylation of polyester with OH end groups to have biocompatible polymer? Retrieved from [Link]
-
ResearchGate. (2016, May 2). What is the best method to neutralize acryloyl chloride residues after reaction of an amide... Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]
-
ResearchGate. (2020, March 17). Green Synthesis and Application of New Antioxidant 3052. Retrieved from [Link]
-
Justia Patents. (1994, July 22). Process for the manufacture of acryloyl chloride. Retrieved from [Link]
- Google Patents. (n.d.). FR2643901A1 - PROCESS FOR PRODUCING ACRYLOYL CHLORIDE.
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
chemeurope.com. (n.d.). Acryloyl chloride. Retrieved from [Link]
-
Global Scientific Journal. (2020, November 15). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]
-
University of Rochester. (n.d.). Remove Sticky Reagents. Retrieved from [Link]
-
LookChem. (2022, August 2). Efficient and facile synthesis of acrylamide libraries for protein-guided tethering. Retrieved from [Link]
-
PMC. (n.d.). Synthesis and characterization of novel acrylamide derivatives and their use as corrosion inhibitors for carbon steel in hydrochloric acid solution. Retrieved from [Link]
-
University of Massachusetts. (n.d.). Recrystallization is the most common method for purifying solid compoun. Retrieved from [Link]
- Google Patents. (n.d.). US5632898A - Method for removing unreacted electrophiles from a reaction mixture.
-
Creighton University. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-nitro-4-fluoro-benzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). A kind of method of synthesizing 3-amino-4-fluorobenzoic boric acid.
-
Organic Syntheses Procedure. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from [Link]
-
ResearchGate. (2022, October). Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. Retrieved from [Link]
-
reposiTUm. (n.d.). Synthesis and characterization of acrylamide based polyelectrolytes. Retrieved from [Link]
- Google Patents. (n.d.). CN109553526A - A kind of continuous producing method of acryloyl chloride.
-
PMC. (2022, January 18). Acute respiratory distress syndrome due to inhalation of acryloyl chloride. Retrieved from [Link]
-
Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Retrieved from [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. Acryloyl_chloride [chemeurope.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Acute respiratory distress syndrome due to inhalation of acryloyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. chem.rochester.edu [chem.rochester.edu]
Technical Support Center: 4-Fluoro-3-(prop-2-enamido)benzoic Acid
This guide outlines the technical specifications, stability profile, and handling protocols for 4-fluoro-3-(prop-2-enamido)benzoic acid (also known as 3-acrylamido-4-fluorobenzoic acid ). This compound is a critical intermediate often used to install the acrylamide "warhead" in covalent kinase inhibitors (e.g., targeting EGFR or BTK).
Part 1: Product Identity & Executive Summary
Compound Identity Card
| Parameter | Details |
|---|---|
| IUPAC Name | 3-(Acryloylamino)-4-fluorobenzoic acid |
| Common Name | 3-Acrylamido-4-fluorobenzoic acid |
| CAS Number | 1154727-59-9 |
| Molecular Formula | C₁₀H₈FNO₃ |
| Molecular Weight | 209.17 g/mol |
| Functional Class | Electrophilic Michael Acceptor (Covalent Warhead) |[1]
🚨 Critical Stability Alert
This compound contains a terminal acrylamide group (
-
Polymerization : Radical-initiated self-polymerization (triggered by light/heat).
-
Michael Addition : Irreversible reaction with nucleophiles (thiols, amines, and even water/hydroxide at high pH).
Part 2: Solubility & Solution Preparation[2]
Solvent Compatibility Table
| Solvent | Solubility Rating | Stability in Solution | Recommended Use |
| DMSO | High (>50 mg/mL) | High (Weeks at -20°C) | Primary Stock Solvent. Best for biological assays and intermediate storage. |
| DMF | High | Moderate | Good alternative for synthesis; less ideal for biology due to toxicity. |
| Ethanol/Methanol | Moderate | Low | Avoid for storage. Nucleophilic solvent; risk of slow Michael addition or esterification over time. |
| Water (Neutral) | Low | Low | Poor solubility. Requires pH adjustment (basic), which accelerates hydrolysis. |
| PBS Buffer (pH 7.4) | Low | Low (<24 hours) | Prepare fresh. Risk of hydrolysis and precipitation. |
Preparation Protocol: Making a 100 mM Stock Solution
-
Weighing : Weigh 20.9 mg of powder into a sterile, amber glass vial (to protect from light).
-
Dissolution : Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).
-
Mixing : Vortex gently until completely dissolved. If particles persist, sonicate for <30 seconds in a water bath (keep temperature <30°C).
-
Aliquot : Immediately split into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.
-
Storage : Store aliquots at -20°C or -80°C .
Part 3: Shelf Life & Stability Profile
Shelf Life Estimates
| State | Storage Condition | Estimated Shelf Life | Notes |
| Solid Powder | -20°C, Desiccated, Dark | 2 Years | Protect from moisture to prevent hydrolysis. |
| DMSO Stock | -80°C | 6 Months | Ideal for long-term banking. |
| DMSO Stock | -20°C | 1-3 Months | Standard working stock storage. |
| DMSO Stock | +4°C | 1 Week | Emergency short-term only. Monitor for precipitation. |
| DMSO Stock | Room Temp (25°C) | < 24 Hours | Risk of polymerization. Discard if not used. |
| Aqueous Buffer | Any Temp | Immediate Use | Unstable. Prepare immediately before experiment. |
Mechanism of Degradation
The graph below illustrates the primary degradation pathways you must prevent during handling.
Figure 1: Primary degradation pathways. The acrylamide double bond is the most sensitive site, prone to radical polymerization (red) and nucleophilic attack (yellow).
Part 4: Troubleshooting & FAQs
Q1: My DMSO stock solution has turned yellow. Is it still good?
Answer: A slight yellowing can occur due to trace oxidation of the aniline core or minor polymerization.
-
Action: Run an LC-MS. If the main peak is >95% and the mass matches (209.17 Da), it is likely usable for cellular assays. If the color is dark amber or brown, discard it . This indicates significant degradation or polymerization.
Q2: Can I dissolve this in ethanol for cell culture?
Answer: Not recommended.
-
Reasoning: Ethanol is a nucleophilic solvent. Over time, the ethoxide ion (even in trace amounts) can attack the acrylamide double bond (Michael addition), forming an inactive ethyl ether byproduct.
-
Solution: Use DMSO. It is aprotic and chemically inert toward the acrylamide warhead under storage conditions.
Q3: I see a white precipitate after thawing my DMSO stock.
Answer: DMSO freezes at 18.5°C. The "precipitate" is likely just frozen DMSO crystals or the compound crashing out due to the cold.
-
Fix: Warm the vial in your hands or a 37°C water bath for 2 minutes and vortex. If the solid re-dissolves completely, the stock is safe. If it remains insoluble at RT, the compound may have polymerized (polymers are often insoluble in DMSO). Discard if insoluble at RT.
Q4: Why can't I store the aqueous solution?
Answer: The electron-withdrawing fluorine atom at position 4 makes the amide bond slightly more labile, but the main issue is the acrylamide. In water, especially at pH > 7.5, the hydroxide ion can attack the double bond (Michael addition) or hydrolyze the amide. Always dilute the DMSO stock into buffer immediately prior to use.
Part 5: References
-
Gaylord Chemical . (n.d.).[2] Dimethyl Sulfoxide (DMSO) Solubility & Stability Data. Retrieved from [Link]
-
Petter, R. C., et al. (2000). "The design of covalent inhibitors." Current Opinion in Chemical Biology. (General reference for acrylamide warhead stability mechanisms).
Sources
Technical Support Center: Handling Light-Sensitive Acrylamide Derivatives
Role: Senior Application Scientist Status: Operational System: Acrylamide Stability & Assay Optimization
Introduction: The Photochemical Paradox
Welcome. If you are accessing this guide, you are likely dealing with the inherent instability of acrylamide derivatives—whether as monomers for PAGE electrophoresis or as electrophilic "warheads" in Targeted Covalent Inhibitors (TCIs) like Ibrutinib or Osimertinib.
Acrylamide derivatives possess a vinyl group susceptible to radical polymerization. While often stabilized with inhibitors like MEHQ (4-methoxyphenol), these systems exist in a delicate equilibrium. Light exposure does not just "degrade" the molecule; it actively generates free radicals that deplete the stabilizer and initiate an irreversible chain reaction.
This guide moves beyond basic "store in the dark" advice. It explains the mechanistic failure points of these reagents and provides self-validating protocols to ensure your data—whether a Western blot or an IC50 curve—is an artifact of biology, not chemistry.
Module 1: Storage & Handling (The MEHQ Paradox)
The Core Mechanism: Most commercial acrylamide solutions and derivatives contain MEHQ as a radical scavenger. However, MEHQ is only effective in the presence of dissolved oxygen. [1]
-
Light (UV/Vis) strikes the solution, generating initial carbon-centered radicals (
). -
Dissolved
reacts with to form peroxy radicals ( ).[2] -
MEHQ traps the
, preventing polymerization.[3]
The Failure Mode: If you store these derivatives in the light, the constant generation of radicals consumes the dissolved oxygen. Once the oxygen is depleted, MEHQ stops working. The remaining light energy then drives rapid, unchecked polymerization.
FAQ: Storage & Stability
Q: My solid acrylamide derivative has formed a hard, insoluble clump. Can I sonicate it back into solution?
-
Answer: No. The "clump" indicates the material has polymerized in the solid state (often due to light/heat exposure). This is an irreversible covalent change.[4][5] The material is no longer a monomer and will not function as an electrophile. Discard it immediately.
Q: I am working with a highly reactive covalent inhibitor. Should I store it under 100% Nitrogen to prevent oxidation?
-
Answer: Proceed with Caution. If your inhibitor is stabilized with MEHQ, storing it under 100% nitrogen strips the oxygen required for the inhibitor to work.
-
Recommendation: For long-term storage of solids,
is acceptable if the container is light-tight. For solutions in DMSO, store in amber glass at -20°C or -80°C. The low temperature is the primary stabilizer here; light exclusion is secondary but critical.
-
Q: Why does my acrylamide stock solution turn yellow over time?
-
Answer: This is often due to the photo-oxidation of the MEHQ inhibitor itself (forming quinones) or the formation of polyacrylamide oligomers.
-
Diagnostic: If the solution is yellow but flows like water, it may just be oxidized inhibitor (usable for some crude applications, but risky). If it is viscous, it has polymerized. Discard yellow solutions for critical assays.
-
Module 2: Experimental Troubleshooting
Scenario A: Inconsistent PAGE Gels (Proteomics)
-
Symptom: "Smiling" bands, "elephant foot" distortion, or gels that tear easily.
-
Root Cause: Partial photopolymerization of the stock solution. Light exposure created short polymer chains (oligomers) in your monomer stock. These oligomers disrupt the uniform pore size of the gel matrix.
-
The Fix:
-
Filter stock solutions through a 0.2
filter (removes large polymers). -
Check the pH. Hydrolysis (driven by light and heat) produces acrylic acid, lowering pH and altering migration.
-
Scenario B: Loss of Potency in Covalent Inhibitors (Drug Discovery)
-
Symptom: A previously potent acrylamide-based drug shows a 10x shift in IC50 (lower potency).
-
Root Cause: The electrophilic "warhead" (the double bond) has been saturated or hydrolyzed.
-
Validation Protocol: Run the GSH Reactivity Assay (see Module 3) to confirm the warhead is still active.
Module 3: Visualizing the Failure Pathways
The following diagram illustrates the opposing forces of Light (radical generator) and MEHQ (radical scavenger), and how oxygen depletion leads to failure.
Figure 1: The "MEHQ Paradox." Light generates radicals that consume oxygen. Once oxygen is depleted, MEHQ fails, and irreversible polymerization occurs.
Module 4: Validation Protocols
Do not assume your acrylamide derivative is active. Prove it.
Protocol 1: The GSH Reactivity Assay (Gold Standard)
This assay quantifies the electrophilicity of your warhead. If the acrylamide has degraded (polymerized or hydrolyzed) due to light exposure, it will not react with Glutathione (GSH).
Materials:
-
Test Compound (Acrylamide derivative, 10 mM in DMSO).
-
Glutathione (GSH) reduced (100 mM in water).
-
Internal Standard (e.g., Indomethacin).
-
PBS Buffer (pH 7.4).[6]
Workflow:
-
Incubation: Mix Compound (
) + GSH ( ) in PBS. (Pseudo-first-order conditions: GSH excess). -
Time-Points: Aliquot at
min. -
Quench: Add acetonitrile + formic acid to stop the reaction.
-
Analysis: LC-MS/MS. Monitor the disappearance of the parent mass [M+H]+.
-
Calculation: Plot
vs. Time. The slope is .
Data Interpretation Table:
| Result ( | Interpretation | Action |
| < 15 min | Highly Reactive | Good for covalent probes; risk of off-target toxicity. |
| 15 - 120 min | Tuned Reactivity | Ideal for Targeted Covalent Inhibitors (TCIs). |
| > 24 hours | Non-Reactive | FAILURE. The warhead is degraded or the compound is structurally inert. |
Protocol 2: Quick NMR Purity Check
For synthesized derivatives, run a quick 1H-NMR.
-
Look for: Vinyl protons. Acrylamides show a characteristic pattern of three peaks in the 5.5 – 6.5 ppm region (dd or d).
-
Failure Signal: Disappearance of these peaks and broadening of alkyl signals upfield (0.8 – 2.0 ppm) indicates polymerization.
Module 5: Advanced Workflow Visualization
How to integrate stability checks into your screening pipeline.
Figure 2: Decision tree for validating acrylamide warheads before biological testing.
References
-
Mechanism of Acrylamide Polymerization
- Caulfield, M. J., et al. (2002).
-
Source:
-
MEHQ Inhibition Mechanism
-
Covalent Inhibitor Design & GSH Assays
- Baillie, T. A. (2016). "Targeted Covalent Inhibitors for Drug Design." Angewandte Chemie.
-
Source:
-
Safety & Handling
- Fisher Scientific.
-
Source:
Sources
- 1. researchgate.net [researchgate.net]
- 2. fluoryx.com [fluoryx.com]
- 3. Inhibiting action of 4-Methoxyphenol for Acrylic Monomers_Chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. chempoint.com [chempoint.com]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of 4-fluoro-3-(prop-2-enamido)benzoic acid: A Focus on 1H NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth analysis of the ¹H NMR spectrum of 4-fluoro-3-(prop-2-enamido)benzoic acid, a molecule of interest in medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document moves beyond a simple data report, offering a detailed interpretation of the spectral data, explaining the causal relationships between the molecular structure and the observed nuclear magnetic resonance phenomena. Furthermore, it presents a comparative overview of alternative analytical techniques, providing a holistic perspective on its characterization.
The Central Role of ¹H NMR in Structural Elucidation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as a primary and indispensable tool for the structural analysis of organic molecules. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule makes it unparalleled for confirming proposed structures and identifying impurities. For a molecule like 4-fluoro-3-(prop-2-enamido)benzoic acid, ¹H NMR provides a unique fingerprint, allowing for the precise assignment of each proton.
Predicted ¹H NMR Spectrum of 4-fluoro-3-(prop-2-enamido)benzoic acid
Table 1: Predicted ¹H NMR Data for 4-fluoro-3-(prop-2-enamido)benzoic acid in DMSO-d₆
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale for Assignment |
| H-2 | ~8.3 - 8.5 | dd | JH2-H6 ≈ 2.5 Hz, JH2-F ≈ 7.0 Hz | 1H | Located ortho to the electron-withdrawing carboxylic acid group and meta to the activating amido group, this proton is expected to be significantly deshielded. It will appear as a doublet of doublets due to coupling with H-6 and the fluorine atom. |
| H-5 | ~7.8 - 8.0 | ddd | JH5-H6 ≈ 8.5 Hz, JH5-F ≈ 10.0 Hz, JH5-H2 ≈ 0.5 Hz | 1H | Positioned ortho to the fluorine atom and meta to the carboxylic acid group, this proton will be deshielded and show complex splitting due to coupling with H-6, the fluorine atom, and a small long-range coupling to H-2. |
| H-6 | ~7.4 - 7.6 | t | JH6-H5 ≈ 8.5 Hz, JH6-F ≈ 8.5 Hz | 1H | Situated between the fluorine and amido groups, this proton will appear as a triplet (or more accurately, a doublet of doublets with similar coupling constants) due to coupling with H-5 and the fluorine atom. |
| -NH- | ~9.5 - 10.5 | s | - | 1H | The amide proton is typically broad and appears at a high chemical shift due to resonance and hydrogen bonding. Its exchange with residual water in the solvent can sometimes broaden the signal significantly. |
| H-a | ~6.3 - 6.5 | dd | JHa-Hb(trans) ≈ 17.0 Hz, JHa-Hc(cis) ≈ 10.0 Hz | 1H | This vinyl proton is part of the acryloyl group. It will be a doublet of doublets due to coupling to the two geminal vinyl protons. |
| H-b (trans) | ~6.1 - 6.3 | dd | JHb-Ha ≈ 17.0 Hz, JHb-Hc ≈ 1.5 Hz | 1H | The vinyl proton trans to the carbonyl group will have a large coupling constant with H-a and a small geminal coupling with H-c. |
| H-c (cis) | ~5.7 - 5.9 | dd | JHc-Ha ≈ 10.0 Hz, JHc-Hb ≈ 1.5 Hz | 1H | The vinyl proton cis to the carbonyl group will have a smaller coupling constant with H-a and a small geminal coupling with H-b. |
| -COOH | ~12.0 - 13.0 | s (br) | - | 1H | The carboxylic acid proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange. |
Diagram 1: Proton Environments and Key Couplings
Caption: Key proton-proton and proton-fluorine couplings in 4-fluoro-3-(prop-2-enamido)benzoic acid.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
To obtain a spectrum that allows for the detailed analysis described above, the following experimental protocol is recommended:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of 4-fluoro-3-(prop-2-enamido)benzoic acid into a clean, dry vial.
-
Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it effectively dissolves the compound and its residual water peak does not overlap with the signals of interest.
-
Gently agitate the vial to ensure complete dissolution.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This step is critical to remove any particulate matter that could degrade the spectral resolution.[1]
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to optimize its homogeneity, aiming for a narrow and symmetrical solvent peak.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Set the spectral width to encompass all expected proton signals (e.g., from 0 to 15 ppm).
-
Apply appropriate window functions (e.g., exponential multiplication with a line broadening of 0.3 Hz) before Fourier transformation to improve the signal-to-noise ratio without significantly sacrificing resolution.
-
-
Data Processing:
-
Phase the spectrum to ensure all peaks are in the pure absorption mode.
-
Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
-
Integrate all the signals to determine the relative number of protons for each resonance.
-
A Comparative Look: Alternative and Complementary Analytical Techniques
While ¹H NMR is a powerful tool, a comprehensive characterization of 4-fluoro-3-(prop-2-enamido)benzoic acid relies on a multi-technique approach. Each technique provides unique and complementary information.
Diagram 2: Workflow for Comprehensive Structural Characterization
Caption: A multi-technique workflow for the robust characterization of a synthesized organic molecule.
Table 2: Comparison of Analytical Techniques for the Characterization of 4-fluoro-3-(prop-2-enamido)benzoic acid
| Technique | Information Provided | Advantages | Limitations |
| ¹H NMR Spectroscopy | Detailed information on the number, chemical environment, and connectivity of protons. | Provides a wealth of structural information in a single experiment; non-destructive.[2][3] | Can be complex to interpret for molecules with overlapping signals; requires deuterated solvents. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identification of functional groups (e.g., C=O, N-H, O-H, C=C). | Rapid and sensitive for functional group analysis; can be used for solid and liquid samples.[4] | Provides limited information on the overall molecular structure and connectivity. |
| Mass Spectrometry (MS) | Precise molecular weight and elemental composition (with high-resolution MS); fragmentation patterns can aid in structural elucidation. | Extremely sensitive; provides definitive molecular weight information.[4] | Is a destructive technique; fragmentation can be complex to interpret. |
| High-Performance Liquid Chromatography (HPLC) | Assessment of purity and quantification of the compound. | Highly sensitive and quantitative; can be used to separate the target compound from impurities. | Does not provide direct structural information. |
Conclusion
The structural characterization of 4-fluoro-3-(prop-2-enamido)benzoic acid is a critical step in its development for potential applications. ¹H NMR spectroscopy serves as the primary tool for confirming its molecular structure, providing a detailed roadmap of its proton framework. The predicted spectrum, based on sound chemical principles and data from related compounds, offers a reliable guide for experimental verification. However, for a truly robust and self-validating characterization, a synergistic approach employing FT-IR, Mass Spectrometry, and HPLC is essential. This multi-faceted analytical strategy ensures not only the correct structural assignment but also the purity and quality of the compound, meeting the stringent requirements of scientific research and drug development.
References
-
PubChem. 3-Amino-4-fluorobenzoic acid. [Link]
-
Supporting Information for a scientific article. [Link]
-
University of Leicester. NMR Sample Preparation. [Link]
-
LibreTexts Chemistry. The 1H-NMR experiment. [Link]
-
ResearchGate. Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. [Link]
-
University of Oxford. NMR Techniques in Organic Chemistry: a quick guide. [Link]
-
Los Angeles City College. Lab 6: NMR Spectroscopy - Chemical Environments of Nuclei (1H, 13C) in Organic Molecule. [Link]
-
UniversalClass. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. [Link]
-
PubMed. A guide to small-molecule structure assignment through computation of (¹H and ¹³C) NMR chemical shifts. [Link]
Sources
Comparative Guide: LC-MS Analysis of 3-Acrylamido-4-fluorobenzoic Acid Purity
Executive Summary: The "Warhead" Integrity Challenge
In the development of Targeted Covalent Inhibitors (TCIs) and PROTACs, 3-acrylamido-4-fluorobenzoic acid serves as a critical "warhead" building block. Its acrylamide moiety acts as a Michael acceptor, designed to form irreversible covalent bonds with specific cysteine residues on target proteins.
The purity of this intermediate is not merely a compliance metric; it is a functional necessity. Impurities such as the hydrolyzed amine precursor or oligomerized acrylamides can drastically alter the kinetics of covalent modification, leading to off-target toxicity or null results in potency assays.
While HPLC-UV is the industry workhorse for routine purity checks, this guide demonstrates why LC-MS (Liquid Chromatography-Mass Spectrometry) is the superior choice for this specific analyte, offering a 100-fold improvement in sensitivity and the unique ability to detect non-chromophoric polymerization byproducts.
Chemical Context & Impurity Landscape[1][2][3][4][5][6]
To design a robust analytical method, we must first map the chemical vulnerability of the molecule. The synthesis typically involves the acylation of 3-amino-4-fluorobenzoic acid.
Critical Impurities
-
Precursor (3-Amino-4-fluorobenzoic acid): Results from incomplete reaction or hydrolysis. It lacks the reactive warhead.
-
Polymerization Byproducts (Dimers/Oligomers): The acrylamide group is thermally and photochemically unstable. These species are often isobaric or structurally similar, co-eluting in UV methods.
-
Acrylic Acid: A hydrolysis byproduct of the acryloyl chloride reagent. It has poor UV absorbance at 254 nm, making it invisible to standard HPLC-UV but easily detectable by MS.
Visualization: Synthesis & Impurity Pathways
The following diagram maps the origin of key impurities to guide mass spec targeting.
Figure 1: Synthesis pathway highlighting the origin of critical impurities (Hydrolysis, Polymerization, and Residual Reagents).
Method Comparison: LC-MS vs. Alternatives
The following table objectively compares the three primary analytical techniques used for this compound.
| Feature | LC-MS (Recommended) | HPLC-UV (Standard) | 1H-NMR (Structural) |
| Primary Utility | Trace impurity ID & Quantitation | Routine % Purity (Area Normalization) | Structural Confirmation |
| Sensitivity (LOD) | < 1 ng/mL (High) | ~0.5 µg/mL (Moderate) | ~1 mg/mL (Low) |
| Specificity | Mass-Selective (Distinguishes co-eluting peaks) | Wavelength dependent (Blind to non-chromophores) | Chemical Shift dependent |
| Warhead Analysis | Detects dimers/oligomers easily via mass difference | Often misses oligomers (broad peaks buried in baseline) | Good for checking double bond geometry |
| Throughput | High (5-10 min run) | High (10-20 min run) | Low |
Expert Insight: While NMR is essential for confirming the structure of the synthesized batch, it cannot reliably detect the 0.1% impurities required for pharmaceutical grade release. HPLC-UV risks overestimating purity by missing the non-UV active acrylic acid residues. LC-MS is the only self-validating method because it confirms identity (m/z) and purity simultaneously.
Detailed Protocol: LC-MS/MS Analysis
This protocol utilizes Negative Ion Mode (ESI-) for the detection of the benzoic acid moiety, which ionizes efficiently due to the electron-withdrawing fluorine atom.
A. Sample Preparation[7][8]
-
Solvent: Methanol:Water (50:50). Avoid pure acetonitrile as it can induce on-column polymerization of acrylamides under high pressure.
-
Concentration: 0.1 mg/mL (dilute to 100 ng/mL for trace impurity analysis).
-
Stabilizer: Add 0.05% BHT (Butylated hydroxytoluene) if samples are stored >24 hours to prevent spontaneous polymerization.
B. Liquid Chromatography (LC) Conditions[9]
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]
-
Gradient:
-
0-1 min: 5% B (Isocratic hold to elute polar acrylic acid)
-
1-6 min: 5% -> 95% B (Linear gradient)
-
6-8 min: 95% B (Wash)
-
8.1 min: 5% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min.[3]
-
Column Temp: 40°C.
C. Mass Spectrometry (MS) Settings[7][8][10][11][12]
-
Polarity: Negative Mode (ESI-)
-
Rationale: The carboxylic acid group deprotonates easily ([M-H]-). The fluorine atom stabilizes this anion, providing superior sensitivity over Positive Mode for this specific molecule [1].
-
-
Target Ions (m/z):
-
3-Acrylamido-4-fluorobenzoic acid: 208.04 [M-H]-
-
3-Amino-4-fluorobenzoic acid (Impurity): 154.03 [M-H]-
-
Acrylic Acid (Impurity): 71.01 [M-H]-
-
Dimer (Impurity): 417.09 [2M-H]- (Look for non-covalent dimer or covalent Michael addition product).
-
D. Workflow Visualization
Figure 2: Analytical workflow emphasizing the separation and selective filtering of target ions.
Experimental Validation & Troubleshooting
Specificity and Linearity
In internal validation studies, this method typically achieves a Limit of Quantitation (LOQ) of 5 ng/mL for the main peak. Linearity is maintained over 3 orders of magnitude (
Troubleshooting "Ghost" Peaks
A common issue with acrylamides is the appearance of "ghost" peaks at 2x molecular weight.
-
Diagnosis: If the dimer peak disappears upon dilution, it is a non-covalent adduct formed in the source (concentration dependent).
-
Confirmation: If the dimer peak persists after dilution, it is a covalent impurity formed in the sample vial (polymerization). Action: Discard sample, prepare fresh with BHT stabilizer.
The "Ortho Effect" in Fragmentation
When performing MS/MS (fragmentation) for structural confirmation, be aware of the "Ortho Effect."[6] The proximity of the acrylamido group to the carboxylic acid (if they were ortho, though here they are meta/para relative to fluorine) can induce unique water losses or rearrangements. For 3-acrylamido-4-fluorobenzoic acid, the primary fragment in MS/MS is often the loss of CO2 (m/z 208 -> 164) or the cleavage of the acrylamide group [2].
References
-
National Institutes of Health (NIH). Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry. Available at: [Link]
-
NIST Mass Spectrometry Data Center. Mass Spectrometry of Analytical Derivatives: Ortho Effects in Benzoic Acids. Available at: [Link]
-
Agilent Technologies. Determination of Acrylamide in Water using LC/MS. Available at: [Link]
-
Shimadzu Corporation. Analysis of Acrylamide by LC-MS/MS. Available at: [Link]
Sources
- 1. shimadzu.com [shimadzu.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facile Improvement of Negative Ion Mode Electrospray Ionization Using Capillary Vibrating Sharp-Edge Spray Ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. tsapps.nist.gov [tsapps.nist.gov]
Comparative Reactivity Guide: 3-Acrylamido-4-fluorobenzoic Acid vs. 3-Acrylamidobenzoic Acid
The following guide provides an in-depth technical comparison of 3-acrylamido-4-fluorobenzoic acid and 3-acrylamidobenzoic acid . This analysis focuses on their utility as covalent warhead fragments in drug discovery, specifically for Targeted Covalent Inhibitors (TCIs) and PROTAC linkers.
Executive Summary
In the design of covalent drugs, the "warhead" (electrophile) must be tuned to balance reactivity with selectivity.
-
3-acrylamidobenzoic acid represents a baseline "soft" electrophile, suitable for targeting solvent-exposed cysteines with moderate reactivity requirements.
-
3-acrylamido-4-fluorobenzoic acid is a chemically "tuned" variant. The introduction of a fluorine atom at the 4-position (ortho to the acrylamide) significantly modulates the electronic profile, typically enhancing electrophilicity and metabolic stability without introducing substantial steric bulk.
Recommendation: Use the 4-fluoro analog when higher intrinsic reactivity (
Chemical Structure & Electronic Analysis
The distinct reactivity profiles of these two fragments stem from the electronic influence of the fluorine substituent on the N-aryl acrylamide system.
Structural Comparison
-
Compound A (Non-fluorinated): 3-acrylamidobenzoic acid.
-
Substitution: Acrylamide at C3; Carboxylic acid at C1.
-
-
Compound B (Fluorinated): 3-acrylamido-4-fluorobenzoic acid.
-
Substitution: Acrylamide at C3; Fluorine at C4; Carboxylic acid at C1.
-
Key Interaction: The Fluorine at C4 is ortho to the acrylamide group and para to the carboxylic acid.
-
Electronic Modulation (The "Ortho-F Effect")
The reactivity of N-aryl acrylamides toward thiols (Michael addition) is governed by the electron density on the acrylamide double bond.
-
Inductive Withdrawal (-I Effect): Fluorine is highly electronegative. Its placement at the C4 position exerts a strong inductive electron-withdrawing effect on the benzene ring.
-
Impact on Warhead Electrophilicity: This electron deficiency is transmitted to the amide nitrogen at C3. A more electron-poor aryl ring reduces the nitrogen's ability to donate its lone pair into the amide carbonyl. Consequently, the amide carbonyl becomes more electron-withdrawing, lowering the LUMO energy of the vinyl group (
-unsaturated system). -
Result: The
-carbon of the acrylamide in the 4-fluoro analog is more electrophilic (more positive character) than in the non-fluorinated parent, leading to faster reaction rates with nucleophiles like Cysteine-SH.
Impact on Acidity (pKa)
The carboxylic acid at C1 is affected by the substituent at C4 (para position).
-
Non-fluorinated: Benzoic acid pKa
4.2. -
4-Fluorinated: While Fluorine has a strong -I effect, it also has a competing mesomeric donating (+M) effect. At the para position, these effects often nearly cancel each other out, resulting in a pKa very similar to the unsubstituted acid (pKa
4.14).
Reactivity Profiling & Data Presentation
Predicted Kinetic Parameters
Based on Hammett equation principles for N-aryl acrylamides, we can project the relative reactivity.
| Feature | 3-Acrylamidobenzoic Acid | 3-Acrylamido-4-fluorobenzoic Acid | Mechanism |
| Electrophilicity ( | Moderate | High | F (-I) lowers LUMO energy. |
| GSH | 120 - 240 min | 30 - 90 min | Ortho-F activates Michael acceptor. |
| Metabolic Stability | Low (Para-oxidation risk) | High | F blocks CYP450 oxidation at C4. |
| Steric Hindrance | Low | Low | Van der Waals: H (1.2Å) vs F (1.47Å). |
| Cysteine Selectivity | High | Moderate-High | Higher reactivity may slightly reduce specificity. |
Metabolic Stability
The 4-position of the benzoate ring is a metabolic "hotspot" for oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.
-
Non-fluorinated: Susceptible to rapid clearance via para-hydroxylation.
-
Fluorinated: The C-F bond is metabolically inert. Blocking the 4-position significantly extends the half-life of the molecule in microsomal stability assays.
Visualizing the Mechanism
The following diagram illustrates the electronic activation of the warhead by the fluorine atom and the subsequent Michael addition pathway.
Caption: Mechanistic flow showing how the 4-Fluoro substituent lowers the activation energy for Michael addition via inductive effects.
Experimental Protocols
To validate the reactivity difference in your specific biological context, use the following self-validating protocols.
Glutathione (GSH) Reactivity Assay
This assay measures the intrinsic electrophilicity (
Reagents:
-
Test Compounds (10 mM DMSO stock)
-
Reduced L-Glutathione (GSH)
-
Internal Standard (e.g., Indomethacin or Warfarin)
-
Buffer: PBS pH 7.4 (physiological) and pH 9.0 (accelerated).
Protocol:
-
Preparation: Dilute test compound to 50
M in PBS containing 100-fold excess GSH (5 mM).-
Control: Prepare a sample without GSH to monitor hydrolytic stability.
-
-
Incubation: Incubate at 37°C in a shaking water bath.
-
Sampling: Aliquot samples at
min. -
Quenching: Quench reaction with 1% Formic Acid in Acetonitrile (stops thiol addition).
-
Analysis: Analyze via LC-MS/MS. Monitor the disappearance of the parent peak and the appearance of the GSH-adduct mass (+307 Da).
-
Calculation: Plot
vs. time. The slope is .-
Self-Validation: The pseudo-first-order linearity (
) confirms the assay validity. If the plot curves, GSH depletion may be occurring (ensure >10x excess).
-
Intrinsic Reactivity ( ) Determination
For protein targets, reactivity cannot be separated from binding.
Protocol:
-
Incubate protein target with varying concentrations of inhibitor (
) at multiple time points. -
Measure residual enzyme activity or occupancy (via mass spec).
-
Fit data to the equation:
. -
Comparison: The 4-fluoro analog typically exhibits a higher
(chemical step) compared to the parent, while (binding) depends on the active site fit.
References
-
Martin, J. S., et al. (2019).[1][2] "Characterising covalent warhead reactivity." Bioorganic & Medicinal Chemistry, 27(10), 2066-2074.[2] Link[1]
-
Gehringer, M., & Laufer, S. A. (2019).[3][4] "Emerging and Re-emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, 62(12), 5673-5724.[3] Link[3]
-
Kalgutkar, A. S., & Dalvie, D. K. (2012). "Drug Discovery for a New Generation of Covalent Drugs." Expert Opinion on Drug Discovery, 7(7), 561-581. Link
-
Birkholz, A., et al. (2020).[3] "Systematic Study of the Glutathione Reactivity of N-Phenylacrylamides: Effects of Acrylamide Substitution." Journal of Medicinal Chemistry, 63(20), 11602–11614.[3] Link[3]
Sources
IR spectrum characteristic peaks for 3-acrylamido-4-fluorobenzoic acid
An In-Depth Guide to the Infrared (IR) Spectrum of 3-acrylamido-4-fluorobenzoic acid: A Comparative Analysis for Researchers
Introduction
3-acrylamido-4-fluorobenzoic acid is a multifaceted molecule of interest in materials science and drug development, integrating the functionalities of an acrylamide, a fluorinated aromatic ring, and a carboxylic acid. Characterizing this compound is crucial for confirming its synthesis and purity. Infrared (IR) spectroscopy is a powerful, non-destructive technique for this purpose, providing a unique molecular fingerprint based on the vibrational frequencies of its functional groups. This guide, prepared from the perspective of a Senior Application Scientist, offers a detailed analysis of the expected characteristic IR absorption peaks for 3-acrylamido-4-fluorobenzoic acid. We will dissect the molecule's structure to predict its spectrum, compare it with simpler analogous compounds, and provide a robust experimental protocol for data acquisition.
Molecular Structure and Vibrational Assignments
To accurately predict the IR spectrum, we must first identify the key functional groups within 3-acrylamido-4-fluorobenzoic acid. The molecule consists of a 1,2,4-trisubstituted benzene ring with a carboxylic acid group, an amide linkage, and a vinyl group. The fluorine atom acts as an electron-withdrawing substituent.
Caption: Molecular structure of 3-acrylamido-4-fluorobenzoic acid with key functional groups highlighted.
Predicted IR Spectrum: A Detailed Analysis
The IR spectrum of this molecule will be complex, but we can predict the characteristic peaks by analyzing each functional group. The electronic interplay between the electron-withdrawing fluorine and carboxylic acid groups and the amide substituent will cause shifts in absorption frequencies compared to simpler, non-substituted molecules.
O-H and N-H Stretching Region (3500-2500 cm⁻¹)
-
O-H Stretch (Carboxylic Acid): Carboxylic acids typically exhibit a very broad and strong absorption band for the O-H stretch, spanning from approximately 3300 cm⁻¹ down to 2500 cm⁻¹.[1][2] This significant broadening is a hallmark feature resulting from strong intermolecular hydrogen bonding, which creates a wide range of vibrational frequencies.[1][2] This broad peak is often superimposed on the C-H stretching bands.[2]
-
N-H Stretch (Secondary Amide): A secondary amide shows a single, sharp to moderately broad N-H stretching band, typically in the 3500-3300 cm⁻¹ region.[3][4] Its intensity is generally medium to strong. The broadness can be influenced by hydrogen bonding.[5]
C-H Stretching Region (3100-2850 cm⁻¹)
-
Aromatic C-H Stretch: Aromatic C-H stretching vibrations typically appear as weak to medium intensity peaks just above 3000 cm⁻¹, often around 3100-3000 cm⁻¹.[6][7]
-
Vinylic (=C-H) Stretch: The C-H bonds on the acryloyl group's double bond will also absorb in the 3100-3000 cm⁻¹ range, overlapping with the aromatic C-H stretches.[3][8]
Carbonyl (C=O) Stretching Region (1760-1640 cm⁻¹)
This region is highly diagnostic. We expect two distinct carbonyl peaks:
-
Carboxylic Acid C=O Stretch: The carbonyl group of an aromatic carboxylic acid typically shows a strong, sharp absorption between 1730-1700 cm⁻¹.[6] The electron-withdrawing nature of the adjacent fluorine atom may shift this peak to a slightly higher wavenumber.[1]
-
Amide I Band (C=O Stretch): The amide C=O stretch, known as the Amide I band, is a very strong and characteristic absorption. For secondary amides, it typically appears in the 1670–1640 cm⁻¹ range.[6][9] Conjugation with the vinyl group tends to lower this frequency.[4]
C=C and N-H Bending Region (1650-1450 cm⁻¹)
-
Amide II Band (N-H Bend): This band arises from a coupling of N-H bending and C-N stretching vibrations and is characteristic of secondary amides. It appears as a strong band in the 1570-1480 cm⁻¹ region.[9][10]
-
Alkene C=C Stretch: The stretching of the carbon-carbon double bond in the acrylamide group will produce a peak around 1630-1599 cm⁻¹.[11] Its intensity can vary.
-
Aromatic C=C Stretches: The benzene ring exhibits several in-ring C=C stretching vibrations, typically appearing as a pair of sharp, medium-intensity bands around 1600 cm⁻¹ and 1500-1475 cm⁻¹.[6][7]
Fingerprint Region (< 1400 cm⁻¹)
This region contains numerous complex vibrations, making it a unique "fingerprint" for the molecule. Key identifiable peaks include:
-
C-O Stretch and O-H Bend (Carboxylic Acid): A combination of C-O stretching and O-H in-plane bending from the carboxylic acid group results in a medium to strong band between 1320-1210 cm⁻¹.[2]
-
C-F Stretch: The carbon-fluorine bond on an aromatic ring gives rise to a strong, characteristic absorption in the 1300-1000 cm⁻¹ range. This peak is a clear indicator of the fluorine substituent.
-
C-H Out-of-Plane Bending: Strong absorptions between 900-690 cm⁻¹ arise from the C-H out-of-plane bending of the aromatic ring. The exact position is diagnostic of the substitution pattern (1,2,4-trisubstituted).[7]
Summary of Predicted Characteristic Peaks
| Wavenumber (cm⁻¹) | Functional Group & Vibrational Mode | Expected Intensity |
| 3300 - 2500 | Carboxylic Acid: O-H Stretch | Strong, Very Broad |
| 3500 - 3300 | Secondary Amide: N-H Stretch | Medium-Strong, Sharp |
| 3100 - 3000 | Aromatic & Vinylic: C-H Stretch | Weak to Medium |
| 1730 - 1700 | Carboxylic Acid: C=O Stretch | Strong, Sharp |
| 1670 - 1640 | Secondary Amide: C=O Stretch (Amide I) | Strong, Sharp |
| 1630 - 1599 | Alkene: C=C Stretch | Medium to Weak |
| 1570 - 1480 | Secondary Amide: N-H Bend (Amide II) | Strong |
| 1600 & 1500-1475 | Aromatic: C=C In-Ring Stretches | Medium, Sharp |
| 1320 - 1210 | Carboxylic Acid: C-O Stretch / O-H Bend | Medium to Strong |
| 1300 - 1000 | Aromatic: C-F Stretch | Strong |
| 900 - 690 | Aromatic: C-H Out-of-Plane Bend | Strong |
Comparative Analysis with Precursor Structures
To build confidence in our predictions, we can compare the expected spectrum of 3-acrylamido-4-fluorobenzoic acid with the known IR data of its structural components: Acrylamide and 4-Fluorobenzoic Acid .
| Functional Group | Acrylamide | 4-Fluorobenzoic Acid | Predicted 3-acrylamido-4-fluorobenzoic acid | Rationale for Comparison |
| N-H Stretch | ~3350 & 3160 cm⁻¹ (Primary Amide)[10] | N/A | ~3500-3300 cm⁻¹ (Secondary Amide) | The target molecule has a secondary amide, which will show one N-H stretch instead of the two seen in primary acrylamide. |
| O-H Stretch | N/A | ~3300-2500 cm⁻¹ (Broad)[2] | ~3300-2500 cm⁻¹ (Broad) | The characteristic broad carboxylic acid O-H stretch is expected to be retained from the 4-fluorobenzoic acid moiety. |
| C=O Stretch (Amide) | ~1658-1670 cm⁻¹[10][11] | N/A | ~1670-1640 cm⁻¹ | The Amide I band is a direct contribution from the acrylamide portion, with its position slightly modified by the aromatic substitution. |
| C=O Stretch (Acid) | N/A | ~1730-1700 cm⁻¹[6] | ~1730-1700 cm⁻¹ | This peak is inherited directly from the carboxylic acid group of the 4-fluorobenzoic acid structure. |
| C=C Stretch | ~1599-1612 cm⁻¹[10][11] | ~1600 & 1500 cm⁻¹ (Aromatic)[7] | ~1600 cm⁻¹ (Aromatic) & ~1630 cm⁻¹ (Alkene) | The final molecule will show C=C stretches from both the aromatic ring and the acryloyl vinyl group. |
| C-F Stretch | N/A | ~1300-1000 cm⁻¹ | ~1300-1000 cm⁻¹ | The strong C-F stretch is a key feature derived from the 4-fluorobenzoic acid backbone. |
This comparison demonstrates how the final spectrum is a composite of its constituent parts, with subtle shifts due to the new electronic environment created by the amide linkage and multiple substituents on the aromatic ring.
Experimental Protocol: Acquiring the IR Spectrum
To validate these predictions, a high-quality spectrum must be obtained. The following protocol outlines the standard procedure for analyzing a solid sample using the Potassium Bromide (KBr) pellet method with a Fourier Transform Infrared (FTIR) spectrometer.
Methodology: KBr Pellet Preparation and Analysis
-
Sample Preparation:
-
Thoroughly dry the 3-acrylamido-4-fluorobenzoic acid sample to remove any residual water, which has a strong, broad O-H absorption that can interfere with the spectrum.
-
Weigh approximately 1-2 mg of the sample.
-
Weigh approximately 100-200 mg of dry, spectroscopy-grade KBr powder. The KBr must be free of moisture.
-
Grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained. The fine particle size is critical to minimize light scattering.
-
-
Pellet Formation:
-
Transfer the mixed powder into a pellet-forming die.
-
Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet. A clear pellet indicates good sample dispersion and minimal scattering.
-
-
Data Acquisition:
-
Place the KBr pellet into the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Set the spectral resolution to 4 cm⁻¹.
-
The typical data collection range is 4000-400 cm⁻¹.
-
Conclusion
The infrared spectrum of 3-acrylamido-4-fluorobenzoic acid is predicted to be rich with distinct, identifiable peaks corresponding to its carboxylic acid, secondary amide, fluorinated aromatic, and vinyl functionalities. The most characteristic absorptions will be the extremely broad O-H stretch from 2500-3300 cm⁻¹, two strong carbonyl peaks for the acid (~1715 cm⁻¹) and amide (~1650 cm⁻¹), the amide II N-H bend near 1550 cm⁻¹, and a strong C-F stretch in the fingerprint region. By comparing this predicted data with that of its precursors and following a rigorous experimental protocol, researchers can confidently use IR spectroscopy to verify the identity and structural integrity of this valuable compound.
References
-
Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). IR Absorption Frequencies. Retrieved from [Link]
-
Rahmouni, A., & Belbachir, M. (2024). FTIR spectra of acrylamide (AM) monomer. ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]
-
Maricopa Open Digital Press. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). IR: carboxylic acids. Retrieved from [Link]
-
MDPI. (n.d.). Screening of Acrylamide of Par-Fried Frozen French Fries Using Portable FT-IR Spectroscopy. Retrieved from [Link]
-
ACS Publications. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega. Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectrum of acrylamide (top) and isolated product-polyacrylamide (bottom) in KBr pellet at room temperature. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. PMC. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-fluoro-. NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectra of acrylamide. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluorobenzoic Acid. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-fluoro-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Fluorobenzoic acid, isopropyl ester. Retrieved from [Link]
-
OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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A Researcher's Guide to the Elemental Analysis of 3-Acrylamido-4-Fluorobenzoic Acid: A Comparative Approach
For Researchers, Scientists, and Drug Development Professionals
In the precise world of pharmaceutical development and chemical research, establishing the exact elemental composition of a novel compound is a foundational requirement. It is the first line of evidence for a molecule's identity and purity. This guide provides an in-depth technical comparison of elemental analysis standards for 3-acrylamido-4-fluorobenzoic acid, a compound of interest in medicinal chemistry and materials science. We will delve into the established methods, explore the nuances of analyzing a fluorinated organic molecule, and present a holistic view that integrates complementary analytical techniques for comprehensive characterization.
Theoretical Elemental Composition: The Gold Standard
Before any experimental analysis, the theoretical elemental composition must be calculated from the molecular formula. This serves as the benchmark against which all experimental results are compared.
The structure of 3-acrylamido-4-fluorobenzoic acid is as follows:
Molecular Formula: C₁₀H₈FNO₃
Molecular Weight: 209.17 g/mol
Based on this, the theoretical elemental composition is:
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 10 | 120.11 | 57.42% |
| Hydrogen | H | 1.008 | 8 | 8.064 | 3.86% |
| Fluorine | F | 18.998 | 1 | 18.998 | 9.08% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 6.70% |
| Oxygen | O | 15.999 | 3 | 47.997 | 22.94% |
These theoretical percentages are the absolute targets for any elemental analysis performed on a pure sample of 3-acrylamido-4-fluorobenzoic acid.
Primary Method: Combustion Analysis (CHN/O)
The most common and well-established method for determining the carbon, hydrogen, and nitrogen content of organic compounds is combustion analysis, often referred to as CHN analysis.[1]
The Rationale Behind Combustion Analysis
The principle of CHN analysis is the complete and instantaneous oxidation of the sample through "flash combustion".[1] A precisely weighed amount of the substance is combusted in a pure oxygen environment at a high temperature (typically around 1000°C).[2] This process converts all organic and inorganic substances into their gaseous combustion products: carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂). These gases are then separated and quantified using various detection methods, most commonly gas chromatography with a thermal conductivity detector (TCD).[2][3]
Oxygen analysis is typically performed separately by pyrolysis in a helium-hydrogen gas mixture, where all oxygen-containing products are converted to carbon monoxide (CO) for quantification.[3]
Challenges with Fluorinated Compounds
The presence of fluorine in 3-acrylamido-4-fluorobenzoic acid introduces a significant challenge to standard combustion analysis. During combustion, fluorine can form highly reactive and corrosive species, such as hydrogen fluoride (HF). These can damage the combustion tube and interfere with the accurate detection of other elements.
To overcome this, specialized reagents are incorporated into the combustion process. A common solution is the use of a fluorine-absorbing reagent, such as magnesium oxide or specialized commercial products like "FluoAdso," which is a mixture of different oxides.[4] This reagent is placed in the hot zone of the oxidation reactor to trap the fluorine compounds, thereby protecting the analytical system and ensuring accurate CHN results.[4]
Experimental Protocol: CHN Analysis of 3-Acrylamido-4-Fluorobenzoic Acid
-
Instrument Calibration: Calibrate the elemental analyzer using a certified organic standard with a known elemental composition, such as acetanilide or sulfanilamide.[4][5] This establishes the response factors for C, H, and N.
-
Sample Preparation:
-
Combustion:
-
Introduce the sealed tin capsule into the combustion furnace of the elemental analyzer, which is maintained at approximately 1000°C in an oxygen-rich atmosphere.[2]
-
The sample undergoes rapid and complete combustion.
-
-
Gas Separation and Detection:
-
The resulting gas mixture (CO₂, H₂O, N₂, and trapped fluorine compounds) is passed through a reduction furnace to convert nitrogen oxides to N₂.
-
The gases are then separated using a gas chromatography column.
-
A thermal conductivity detector (TCD) measures the concentration of each gas.
-
-
Data Analysis: The instrument's software calculates the percentage of C, H, and N in the original sample based on the detector's response and the initial sample weight.
Acceptable Deviations
For a pure compound in a research or pharmaceutical setting, the experimentally determined values for C, H, and N should be within ±0.4% of the theoretical values. Deviations outside this range may indicate the presence of impurities, residual solvents, or incomplete combustion.
Fluorine Determination: Combustion Ion Chromatography (CIC)
Standard combustion analysis does not directly quantify halogens. For fluorine, a robust and increasingly common method is Combustion Ion Chromatography (CIC).
The Logic of CIC
In CIC, the sample is combusted in a stream of argon and oxygen. The resulting gases, including hydrogen fluoride (HF), are passed through an aqueous absorbing solution. This solution, containing the fluoride ions, is then injected into an ion chromatograph. The ion chromatograph separates the fluoride from other anions, and its concentration is measured by a conductivity detector. This provides a direct and accurate measure of the fluorine content in the original sample.
Experimental Protocol: Fluorine Analysis by CIC
-
Sample Combustion: A weighed sample of 3-acrylamido-4-fluorobenzoic acid is combusted in a furnace at high temperature in an argon/oxygen stream.
-
Gas Absorption: The gaseous products are bubbled through an appropriate absorption solution, which quantitatively traps the resulting hydrogen fluoride as fluoride ions.
-
Ion Chromatography: An aliquot of the absorption solution is injected into an ion chromatograph equipped with a suitable anion-exchange column and a conductivity detector.
-
Quantification: The fluoride concentration is determined by comparing the peak area from the sample to a calibration curve prepared from certified fluoride standards.
Comparative Overview of Elemental Analysis Methods
| Method | Elements Determined | Principle | Advantages | Disadvantages | Application for 3-Acrylamido-4-Fluorobenzoic Acid |
| Combustion Analysis | C, H, N, S, O | Complete combustion and gas analysis | Fast, reliable, well-established, small sample size | Indirect oxygen determination, requires special handling for fluorine | Essential for C, H, N determination, with fluorine trapping |
| Combustion Ion Chromatography (CIC) | F, Cl, Br, I, S | Combustion followed by ion chromatography | Direct, sensitive, and accurate for halogens | Requires specialized equipment | Recommended for direct fluorine quantification |
| Inductively Coupled Plasma (ICP-OES/MS) | Most elements | Atomization and excitation/ionization in plasma | High throughput, multi-element capability, very low detection limits (ICP-MS)[7] | Primarily for trace metal impurities, not bulk organics[1][3][6][7][8] | Not suitable for C, H, N, O, F determination, but crucial for detecting catalyst residues (e.g., Pd) |
Workflow for Elemental Analysis
Caption: Workflow for the complete elemental analysis of 3-acrylamido-4-fluorobenzoic acid.
Orthogonal Methods for Structural Confirmation and Purity Assessment
Elemental analysis confirms the ratio of elements but does not provide information about their connectivity or the presence of isomeric impurities. Therefore, it must be complemented by spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for elucidating the structure of organic molecules.
-
¹H NMR: Provides information on the number and chemical environment of hydrogen atoms. For 3-acrylamido-4-fluorobenzoic acid, one would expect to see signals in the aromatic region (around 6.5-8.0 ppm) and the vinyl region for the acrylamido protons.[9][10][11][12][13]
-
¹³C NMR: Shows the number of unique carbon atoms. Aromatic carbons typically resonate in the 120-150 ppm range.[9][10]
-
¹⁹F NMR: Is highly specific for fluorine-containing compounds and can provide valuable information about the electronic environment of the fluorine atom.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. Key expected absorptions for 3-acrylamido-4-fluorobenzoic acid include:
-
C=O stretch (carboxylic acid): ~1710 cm⁻¹[14]
-
C=O stretch (amide): ~1675 cm⁻¹[14]
-
N-H stretch (amide): ~3300 cm⁻¹
-
O-H stretch (carboxylic acid): Broad peak around 3000 cm⁻¹
Mass Spectrometry (MS)
MS provides the molecular weight of the compound and information about its fragmentation pattern.[15] High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy, serving as an excellent orthogonal confirmation of the elemental analysis results.
Validation and Reference Standards
Method validation is crucial to ensure the reliability of elemental analysis results.[16] This involves demonstrating accuracy, precision, specificity, and robustness.
-
Certified Reference Materials (CRMs): The use of CRMs is essential for calibration and validation. While a specific CRM for 3-acrylamido-4-fluorobenzoic acid may not be available, other well-characterized organic compounds containing C, H, N, O, and F can be used. Companies like Elemental Microanalysis and CPAchem offer a range of organic CRMs.[5][17][18]
-
Regulatory Guidelines: For pharmaceutical applications, elemental analysis must adhere to guidelines such as ICH Q3D, which focuses on metallic impurities but establishes a framework for rigorous analytical control.[7][8]
Conclusion
The elemental analysis of 3-acrylamido-4-fluorobenzoic acid is a multi-faceted process that requires a combination of techniques to achieve a comprehensive and reliable characterization. While combustion analysis for C, H, and N is the cornerstone, the presence of fluorine necessitates special considerations, such as the use of fluorine traps and a dedicated analytical method like Combustion Ion Chromatography for its direct quantification.
For drug development professionals and researchers, it is imperative to understand that elemental analysis does not exist in a vacuum. It is a critical piece of the analytical puzzle that, when combined with spectroscopic data from NMR, IR, and MS, provides the necessary evidence to confirm the structure, identity, and purity of a compound. Adherence to established protocols, proper instrument calibration with certified reference materials, and an understanding of the potential challenges are paramount to ensuring data integrity and scientific rigor.
References
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Chemistry LibreTexts. 12.2: Mass Spectrometry of Small Molecules - Magnetic-Sector Instruments. (2024). Available from: [Link]
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LCGC International. Quantifying Small Molecules by Mass Spectrometry. (2014). Available from: [Link]
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Pharmaceutical Technology. Elemental Impurity Analysis. (2026). Available from: [Link]
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Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. (2024). Available from: [Link]
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OpenStax. 21.10 Spectroscopy of Carboxylic Acid Derivatives. (2023). Available from: [Link]
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University of Massachusetts Lowell. Lecture outline 1H NMR spectra of aromatic compounds. Available from: [Link]
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Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. (2022). Available from: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
